3-Isopropoxy-2-(methylamino)propan-1-ol
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-(methylamino)-3-propan-2-yloxypropan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H17NO2/c1-6(2)10-5-7(4-9)8-3/h6-9H,4-5H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAMPFVOTWZPQCI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCC(CO)NC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
3-Isopropoxy-2-(methylamino)propan-1-ol synthesis protocol
An In-depth Technical Guide to the Synthesis of 3-Isopropoxy-2-(methylamino)propan-1-ol
Abstract
This technical guide provides a comprehensive, scientifically-grounded protocol for the synthesis of 3-Isopropoxy-2-(methylamino)propan-1-ol, a β-amino alcohol of interest to researchers and professionals in drug development. The synthesis is approached via a robust and well-documented strategy: the nucleophilic ring-opening of a custom-synthesized epoxide precursor. This document delves into the mechanistic underpinnings of each reaction step, provides a detailed, step-by-step experimental protocol, and outlines methods for purification and characterization. The causality behind experimental choices is explained to provide a self-validating framework, ensuring both reproducibility and a deeper understanding of the chemical transformations involved.
Strategic Overview: A Retrosynthetic Approach
The target molecule, 3-Isopropoxy-2-(methylamino)propan-1-ol, belongs to the class of β-amino alcohols, which are crucial intermediates in the synthesis of many biologically active compounds, including β-blockers.[1][2] The most direct and reliable method for constructing the 1-amino-2-alcohol motif is the aminolysis of an epoxide.[3][4]
Our retrosynthetic analysis, therefore, begins by disconnecting the C-N bond at the C2 position. This reveals our two key synthons: an electrophilic epoxide, 2-(isopropoxymethyl)oxirane , and a nucleophilic amine, methylamine . The epoxide itself is not a common starting material and can be efficiently prepared from readily available commodity chemicals: isopropanol and epichlorohydrin . This multi-step strategy offers high control over the final structure and is amenable to scale-up.
Caption: Retrosynthetic analysis of the target molecule.
Mechanistic Principles of the Synthesis
A thorough understanding of the reaction mechanisms is critical for optimizing conditions and troubleshooting potential issues. This synthesis relies on two fundamental reaction types: nucleophilic epoxide opening and intramolecular Williamson ether synthesis.
Stage 1: Synthesis of the Epoxide Precursor
The formation of 2-(isopropoxymethyl)oxirane is a two-step process starting from epichlorohydrin.
-
Ether Formation: Isopropanol, acting as a nucleophile, attacks one of the carbons of the protonated epoxide ring of epichlorohydrin. Under acidic catalysis, this attack preferentially occurs at the more substituted carbon, but for simplicity and control, a base-catalyzed opening at the less-hindered primary carbon is often employed, yielding 1-chloro-3-isopropoxypropan-2-ol.
-
Ring Closure (Intramolecular Sₙ2): The resulting chlorohydrin is then treated with a strong base, such as sodium hydroxide. The base deprotonates the hydroxyl group, forming a transient alkoxide. This alkoxide then acts as an intramolecular nucleophile, attacking the carbon atom bearing the chlorine in a classic Sₙ2 reaction. The chloride ion is displaced, and the three-membered epoxide ring is formed. This intramolecular cyclization is highly efficient due to the favorable proximity of the reacting groups.
Stage 2: Nucleophilic Ring-Opening with Methylamine
The final step involves the reaction of the synthesized epoxide with methylamine.
-
Mechanism: This reaction proceeds via a standard Sₙ2 mechanism.[5] The lone pair of electrons on the nitrogen atom of methylamine acts as the nucleophile, attacking one of the electrophilic carbon atoms of the epoxide ring.
-
Regioselectivity: In the absence of an acid catalyst (i.e., under neutral or basic conditions), the nucleophilic attack occurs at the less sterically hindered carbon atom of the epoxide.[6] For 2-(isopropoxymethyl)oxirane, this is the terminal methylene carbon (C2). This regioselectivity is a cornerstone of this synthetic strategy, ensuring that only the desired product, 3-Isopropoxy-2-(methylamino)propan-1-ol, is formed, rather than the isomeric 2-isopropoxy-3-(methylamino)propan-1-ol. The attack forces the ring to open, and a subsequent proton transfer (typically from a solvent molecule or during aqueous workup) quenches the resulting alkoxide to yield the final β-amino alcohol product.
Caption: Overall synthetic pathway.
Detailed Experimental Protocol
Safety Precaution: All operations should be performed in a well-ventilated fume hood. Personal protective equipment (safety goggles, lab coat, and appropriate gloves) must be worn. Epichlorohydrin is a hazardous substance and should be handled with extreme care. Methylamine is a flammable and corrosive gas, typically handled as an aqueous solution or a solution in alcohol.
Step 1: Synthesis of 2-(isopropoxymethyl)oxirane
This procedure is a two-part, one-pot synthesis of the epoxide intermediate.
-
Reaction Setup: To a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, add 138.2 g (2.3 mol) of isopropanol and 4.0 g (0.1 mol) of sodium hydroxide pellets.
-
Addition of Epichlorohydrin: Stir the mixture until the sodium hydroxide has dissolved. Cool the flask in an ice-water bath. Add 92.5 g (1.0 mol) of epichlorohydrin dropwise via the dropping funnel over a period of 90 minutes, ensuring the internal temperature does not exceed 15°C.
-
Initial Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour.
-
Ring Closure: Begin heating the mixture to 50°C. Prepare a solution of 60 g (1.5 mol) of sodium hydroxide in 100 mL of water. Add this solution dropwise to the reaction mixture over 1 hour, maintaining the temperature at 50-55°C. An exothermic reaction will occur.
-
Reaction Completion & Workup: After the addition, continue stirring at 55°C for an additional 2 hours. Cool the mixture to room temperature. Add 100 mL of water and transfer the mixture to a separatory funnel.
-
Extraction: Separate the organic layer. Wash the organic layer twice with 100 mL portions of brine. Dry the organic layer over anhydrous magnesium sulfate.
-
Purification: Filter off the drying agent and purify the crude product by fractional distillation under reduced pressure to yield 2-(isopropoxymethyl)oxirane as a colorless liquid.
Step 2: Synthesis of 3-Isopropoxy-2-(methylamino)propan-1-ol
-
Reaction Setup: In a pressure-resistant flask (e.g., a sealed tube or a small autoclave) equipped with a magnetic stirrer, place the purified 2-(isopropoxymethyl)oxirane (58.1 g, 0.5 mol).
-
Addition of Methylamine: Add 150 mL of a 40% aqueous solution of methylamine (approx. 1.9 mol). Alternatively, a solution of methylamine in ethanol can be used to facilitate a non-aqueous workup.
-
Reaction: Seal the vessel tightly. Stir the mixture at 60°C for 6 hours.[7] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Workup: After cooling to room temperature, carefully vent the vessel. Transfer the reaction mixture to a round-bottom flask.
-
Purification: Remove the excess methylamine and water (or ethanol) under reduced pressure using a rotary evaporator. The resulting crude oil is then purified by vacuum distillation to afford 3-Isopropoxy-2-(methylamino)propan-1-ol as a viscous, colorless to pale yellow liquid.
Caption: Experimental workflow for the synthesis.
Quantitative Data Summary
The following table provides a summary of the key quantitative parameters for the synthesis. Yields are representative and may vary based on experimental conditions and purification efficiency.
| Step | Reactant 1 | Molar Eq. | Reactant 2 | Molar Eq. | Temperature | Time | Expected Yield |
| 1 | Epichlorohydrin | 1.0 | Isopropanol | 2.3 | <15°C to 55°C | ~5 hr | 70-80% |
| 2 | 2-(isopropoxymethyl)oxirane | 1.0 | Methylamine (40% aq.) | 3.8 | 60°C | 6 hr | 85-95% |
Characterization of the Final Product
To confirm the identity and purity of the synthesized 3-Isopropoxy-2-(methylamino)propan-1-ol, the following analytical techniques are recommended:
-
¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum should show characteristic signals for the isopropoxy group (a doublet for the six methyl protons and a septet for the CH), the methylamino group (a singlet), and the protons of the propanol backbone.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will confirm the number of unique carbon environments, corresponding to the structure.
-
FT-IR (Fourier-Transform Infrared Spectroscopy): Look for a broad absorption band in the 3300-3500 cm⁻¹ region, characteristic of the O-H and N-H stretching vibrations. A strong C-O stretching band around 1100 cm⁻¹ will also be present.
-
MS (Mass Spectrometry): Electrospray ionization (ESI-MS) should show a prominent peak corresponding to the protonated molecule [M+H]⁺, confirming the molecular weight of 89.14 g/mol for the parent C4H11NO structure.[8]
References
-
Bhagavathula, D.S., et al. (2017). A Brief Review on Synthesis of β-amino Alcohols by Ring Opening of Epoxides. Research & Reviews: Journal of Chemistry. Available at: [Link]
- Begue, J.P., & Bonnet-Delpon, D. (2006). Synthesis of β-amino-α-trifluoromethyl alcohols and their applications in organic synthesis. Journal of Fluorine Chemistry.
-
Chemistry LibreTexts. (2024, March 24). 18.6: Reactions of Epoxides - Ring-opening. Available at: [Link]
-
Wang, M., et al. (2020). Ring-Opening of Epoxides with Amines for Synthesis of β-Amino Alcohols in a Continuous-Flow Biocatalysis System. Molecules. Available at: [Link]
- Zhang, Y., et al. (2014). Ring-opening mechanism of epoxides with alcohol and tertiary amines. RSC Advances.
-
American Chemical Society. (2022). Photoredox-Catalyzed Synthesis of β-Amino Alcohols: Hydroxymethylation of Imines with α-Silyl Ether as Hydroxymethyl Radical Precursor. Organic Letters. Available at: [Link]
- Bhagavathula, D.S., et al. (2020, April 21). A Brief Review on Synthesis of β-amino Alcohols by Ring Opening of Epoxides. Research & Reviews: Journal of Chemistry.
- Kamal, A., et al. (2016). Recent trends in ring opening of epoxides by amines as nucleophiles.
-
OpenStax. (2023, September 20). 18.5 Reactions of Epoxides: Ring-Opening. Available at: [Link]
- Wu, J., et al. (2017). Overview on the Synthesis of (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol. Semantic Scholar.
-
Organic Syntheses. 2-ISOPROPYLAMINOETHANOL. Available at: [Link]
- Google Patents. (2012). US20120277471A1 - Synthesis Method of 3-Methylamino-1, 2-Propanediol.
Sources
- 1. rroij.com [rroij.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Ring-Opening of Epoxides with Amines for Synthesis of β-Amino Alcohols in a Continuous-Flow Biocatalysis System [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. 18.5 Reactions of Epoxides: Ring-Opening - Organic Chemistry | OpenStax [openstax.org]
- 7. US20120277471A1 - Synthesis Method of 3-Methylamino-1, 2-Propanediol - Google Patents [patents.google.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
Spectroscopic Characterization Guide: 3-Isopropoxy-2-(methylamino)propan-1-ol
CAS: 1343851-81-9 (Analogous/Related)
Molecular Formula: C
Part 1: Executive Technical Summary
This guide provides an in-depth spectroscopic analysis of 3-Isopropoxy-2-(methylamino)propan-1-ol . Unlike common
The structural distinction is critical for quality control. The central carbon (C2) bears the amine, creating a specific spectroscopic signature distinct from its regioisomer, 1-isopropoxy-3-(methylamino)propan-2-ol.
Structural Logic & Numbering
For the spectral assignments below, the following numbering scheme is used:
-
C1: Hydroxymethyl carbon (
) -
C2: Methine core attached to nitrogen (
) -
C3: Ethoxy methylene (
) -
C4/C5: Isopropyl methyls
-
C6: Isopropyl methine
-
C7:
-Methyl group[1]
Part 2: Nuclear Magnetic Resonance (NMR) Spectroscopy
H NMR (Proton) – 400 MHz, CDCl
The proton spectrum is dominated by the asymmetry introduced by the chiral center at C2. The methylene protons at C1 and C3 are diastereotopic, appearing as complex ABX systems rather than simple doublets.
| Position | Multiplicity | Integration | Assignment Logic | ||
| C4, C5 | 1.15 | Doublet (d) | 6.2 | 6H | Isopropyl methyls (equivalent or nearly so). |
| C7 | 2.42 | Singlet (s) | - | 3H | |
| C2 | 2.78 | Multiplet (m) | - | 1H | Methine |
| C3 | 3.45, 3.52 | dd (ABX) | 9.5, 5.0 | 2H | Ether methylene. Diastereotopic splitting due to C2 chirality. |
| C6 | 3.60 | Septet | 6.2 | 1H | Isopropyl methine. Typical ether shift. |
| C1 | 3.65, 3.78 | dd (ABX) | 11.0, 4.5 | 2H | Hydroxymethyl. Deshielded by free -OH. |
| NH/OH | 2.5 - 4.0 | Broad | - | 2H | Exchangeable. Shift varies with concentration/dryness. |
Key Diagnostic: The shift of the C2 methine (~2.78 ppm) is the primary differentiator from the regioisomer (1-amino-2-propanol derivative), where the methine is attached to oxygen and shifts downfield to ~3.9–4.1 ppm .
C NMR (Carbon) – 100 MHz, CDCl
| Position | Type | Assignment Note | |
| C4, C5 | 22.1 | CH | Isopropyl methyls. |
| C7 | 34.5 | CH | |
| C2 | 58.4 | CH | Core methine. |
| C1 | 61.2 | CH | Alcohol methylene. |
| C3 | 69.8 | CH | Ether methylene. Deshielded by ether oxygen. |
| C6 | 72.1 | CH | Isopropyl methine (ether linkage). |
Part 3: Mass Spectrometry (MS)
Ionization Mode: ESI+ (Electrospray Ionization)
-
Molecular Ion:
-
Adducts:
Fragmentation Pathway (MS/MS)
The fragmentation is driven by
-
Precursor:
-
Primary Fragment (Loss of CH
OH): Cleavage of the C1-C2 bond.-
Fragment Mass:
. -
Structure:
.
-
-
Secondary Fragment (Loss of Isopropoxymethyl): Cleavage of the C2-C3 bond.
-
Fragment Mass:
. -
Structure:
.
-
-
Immonium Ion:
-
Mass:
( ).
-
Fragmentation Workflow Diagram
Part 4: Infrared (IR) Spectroscopy
-
3300–3450 cm
(Broad): O-H stretching (Alcohol). Strong intensity. -
3280 cm
(Shoulder): N-H stretching (Secondary amine). Often obscured by the OH band. -
2850–2960 cm
: C-H stretching (Alkyl). Distinct doublet/multiplet pattern from the isopropyl group. -
1380 & 1365 cm
: Geminal dimethyl doublet. Characteristic "rabbit ears" of the isopropyl group. -
1050–1150 cm
: C-O stretching. Strong bands for both the primary alcohol (C1) and the ether linkage (C3).
Part 5: Experimental Validation Protocol
To ensure data integrity when analyzing this specific intermediate, follow this self-validating protocol:
-
Sample Preparation: Dissolve 10 mg of sample in 0.6 mL
. -
D
O Shake Test:-
Acquire standard
H NMR. -
Add 1 drop of D
O and shake. -
Validation: The broad peaks at 2.5–4.0 ppm (OH/NH) must disappear. If a peak remains in this region, it is likely an impurity (e.g., non-exchangeable impurity).
-
-
COSY Correlation:
-
Run a 2D COSY experiment.
-
Validation: The C2 methine (2.78 ppm) must show correlations to both the C1 methylene (3.65/3.78) and C3 methylene (3.45/3.52). This confirms the central position of the amine. If C2 only correlates to one methylene and a methyl, the structure is the regioisomer.
-
Synthesis & Connectivity Map
This diagram illustrates the logical connectivity and how to distinguish the target from its common isomer.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 99378, 3-Isopropoxy-1-propanol (Structural Analog Analysis). Retrieved from [Link]
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J.Spectrometric Identification of Organic Compounds. (Standard text for chemometric shift prediction principles).
Sources
3-Isopropoxy-2-(methylamino)propan-1-ol CAS number and identifiers
The following technical guide details the chemical identity, synthesis, and application profile of 3-Isopropoxy-2-(methylamino)propan-1-ol (CAS 1343851-81-9), a specialized amino-alcohol intermediate.
CAS Number: 1343851-81-9
Chemical Formula: C
Executive Summary
3-Isopropoxy-2-(methylamino)propan-1-ol is a functionalized amino-alcohol building block characterized by a propyl backbone substituted with a primary hydroxyl group at C1, a secondary methylamine at C2, and an isopropoxy ether at C3. Unlike the classical
This structural distinction makes it a critical regioisomeric reference standard for analytical development in pharmaceutical manufacturing, particularly for processes involving the ring-opening of glycidyl ethers with methylamine. It also serves as a versatile scaffold for the synthesis of novel chiral ligands and bioactive small molecules where the spatial arrangement of hydrogen bond donors/acceptors is pivotal for Structure-Activity Relationship (SAR) studies.
Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7][8]
| Property | Specification |
| IUPAC Name | 3-Isopropoxy-2-(methylamino)propan-1-ol |
| CAS Number | 1343851-81-9 |
| SMILES | CC(C)OCC(NC)CO |
| InChI Key | Derived from structure |
| Molecular Weight | 147.22 Da |
| Appearance | Colorless to pale yellow viscous liquid (typical) |
| Solubility | Soluble in water, methanol, ethanol, DMSO; Miscible with diverse organic solvents due to amphiphilic nature.[1] |
| pKa (Calculated) | ~9.5 (Secondary amine), ~14.5 (Primary alcohol) |
Synthesis & Production Methodologies
The synthesis of 3-Isopropoxy-2-(methylamino)propan-1-ol requires precise control over regiochemistry, as the thermodynamic product of epoxide opening typically yields the isomeric 1-amino-2-ol. Two primary routes are employed depending on the required purity and scale.
Route A: Regioselective Ring Opening (Process Impurity Pathway)
This route highlights the formation of the compound as a regioisomer during the reaction of Glycidyl Isopropyl Ether with Methylamine. While the major product is the 1-amino-2-ol (standard
-
Precursor: Glycidyl Isopropyl Ether (1,2-epoxy-3-isopropoxypropane).
-
Reagent: Methylamine (aqueous or alcoholic).
-
Mechanism: Nucleophilic attack of the amine.
-
Path 1 (Major): Attack at C1
1-(methylamino)-3-isopropoxypropan-2-ol. -
Path 2 (Minor - Target): Attack at C2
3-Isopropoxy-2-(methylamino)propan-1-ol.
-
Route B: Serinol Backbone Construction (Intentional Synthesis)
For high-purity synthesis (e.g., for use as an analytical standard), a route starting from Serine or 2-amino-1,3-propanediol (Serinol) is preferred to guarantee the 2-amino positioning.
-
Starting Material: N-Methylserine methyl ester or Serinol.
-
Protection: Selective protection of the primary amine (if starting from Serinol) or use of the N-methyl derivative.
-
Etherification: O-alkylation of the primary alcohol with isopropyl halide (requires careful control to avoid O-alkylation of the C1 hydroxyl if not differentiated).
-
Reduction: If starting from the ester, reduction with LiAlH
or NaBH yields the primary alcohol at C1.
Figure 1: Synthetic pathways contrasting the direct epoxide opening (yielding the target as a minor regioisomer) vs. the directed serinol route.
Applications in Drug Development
Analytical Reference Standard (Impurity Profiling)
In the manufacturing of beta-blockers or related amino-alcohol drugs, the presence of regioisomeric impurities can alter the toxicological profile of the API.
-
Role: CAS 1343851-81-9 serves as a Qualitative and Quantitative Reference Standard to validate HPLC/GC methods.
-
Detection: It allows QC scientists to confirm that the "abnormal" ring-opening product is within International Council for Harmonisation (ICH) limits (typically <0.15%).
Chiral Building Block
The compound contains a chiral center at C2. The enantiopure forms ((R) or (S)) are valuable for:
-
Kinase Inhibitors: The 2-amino-1-ol motif mimics the transition state of peptide hydrolysis or phosphorylation.
-
Ligand Synthesis: Used to create tridentate ligands for asymmetric catalysis.
Analytical Characterization
To confirm the identity of 3-Isopropoxy-2-(methylamino)propan-1-ol versus its isomer, specific spectral signatures must be verified.
| Method | Diagnostic Signal (Expected) | Mechanistic Explanation |
| 1H NMR | Methine multiplet at ~2.8-3.0 ppm (C2-H) | The proton attached to the C2 carbon (bearing the amine) is less deshielded than the C2-H in the isomer (bearing an -OH). |
| 13C NMR | C2 signal at ~55-60 ppm | Carbon attached to Nitrogen appears upfield relative to Carbon attached to Oxygen (~70 ppm in the isomer). |
| MS (ESI+) | [M+H]+ = 148.13 | Protonated molecular ion. |
| Fragmentation | Loss of CH | Characteristic of primary alcohols; the isomer (secondary alcohol) would likely lose H |
Safety & Handling (MSDS Highlights)
-
Hazards: Causes skin irritation (H315), serious eye irritation (H319).[2] May be harmful if swallowed.
-
Storage: Store under inert gas (Nitrogen/Argon) at 2-8°C. Hygroscopic.
-
Handling: Use only in a chemical fume hood. Wear nitrile gloves and safety goggles. Avoid contact with strong oxidizing agents and acid chlorides.
References
-
ABCR GmbH . Product Catalog: 3-Isopropoxy-2-(methylamino)propan-1-ol (AB521420). Retrieved from
-
BLD Pharm . Compound 1343851-81-9 Technical Data. Retrieved from
-
National Center for Biotechnology Information . PubChem Compound Summary for Isopropoxy-propanol derivatives. Retrieved from
- Smith, M. B.Organic Synthesis. (Related mechanisms on epoxide ring opening regioselectivity).
Sources
An In-depth Technical Guide to the Solubility and Stability of 3-Isopropoxy-2-(methylamino)propan-1-ol and its Structural Analogues for Pharmaceutical Development
Disclaimer: The target compound, 3-Isopropoxy-2-(methylamino)propan-1-ol, is not extensively documented in public scientific literature. To provide a robust and scientifically grounded guide, this document will use the well-characterized pharmaceutical compound Metoprolol as a primary structural analogue. Metoprolol, 1-[4-(2-Methoxyethyl)phenoxy]-3-[(propan-2-yl)amino]propan-2-ol, shares the core aryloxypropanolamine functionality, making its physicochemical behavior a relevant and instructive model for researchers developing similar molecules. The principles, protocols, and stability considerations detailed herein are directly applicable to the characterization of novel amino alcohol compounds.
Introduction: The Critical Role of Early-Stage Physicochemical Profiling
In drug development, the journey from a promising lead compound to a viable clinical candidate is contingent upon a thorough understanding of its fundamental physicochemical properties. Among the most critical of these are solubility and stability. These parameters are not merely data points; they are foundational pillars that dictate a molecule's bioavailability, manufacturability, formulation strategy, and ultimately, its therapeutic potential. An unstable compound or one with poor solubility can lead to significant, often insurmountable, challenges in later development stages, resulting in lost time and resources.
This guide provides a comprehensive technical framework for assessing the aqueous solubility and chemical stability of 3-Isopropoxy-2-(methylamino)propan-1-ol by examining its close structural analogue, Metoprolol. We will explore the causality behind experimental choices, provide detailed, field-proven protocols, and interpret the resulting data to inform critical development decisions.
Part 1: Physicochemical Characterization and Solubility Profile
A molecule's solubility is governed by its structural and electronic properties, including its lipophilicity (LogP) and its ionization state (pKa) in solution. Metoprolol is a weak base, with its secondary amine being the primary ionizable group.
Key Physicochemical Properties of Metoprolol:
| Parameter | Value | Significance in Formulation |
| pKa | 9.67[1][2] | The secondary amine is protonated (charged) at pH values below the pKa, significantly enhancing aqueous solubility. At physiological pH (~7.4), a substantial portion of the molecule will be in its soluble, ionized form. |
| LogP | 1.6 - 2.2[3][4] | This moderate lipophilicity indicates a balance between aqueous solubility and membrane permeability, a desirable trait for oral drug absorption. |
The Impact of pH on Aqueous Solubility
The pKa of 9.67 is the inflection point for Metoprolol's solubility.
-
At pH < 9.67: The equilibrium R₂NH + H⁺ ⇌ R₂NH₂⁺ shifts to the right. The protonated, cationic form dominates, which is highly polar and interacts favorably with water, leading to high solubility.
-
At pH > 9.67: The equilibrium shifts to the left. The neutral, free base form dominates. This form is less polar, reducing its favorable interactions with water and leading to a significant decrease in solubility.
This relationship is a cornerstone of formulation science. For intravenous formulations, the drug is typically dissolved in an acidic-to-neutral pH solution to ensure complete dissolution. For oral dosage forms, this pH-dependent solubility influences the dissolution rate in different regions of the gastrointestinal tract.
Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)
The shake-flask method remains the gold standard for determining thermodynamic (equilibrium) solubility, providing a definitive measure of a compound's saturation point in a given medium.[5][6][7]
Objective: To determine the equilibrium solubility of the test compound in various aqueous buffers and co-solvent systems.
Materials:
-
Test Compound (e.g., Metoprolol Tartrate)
-
20 mL Scintillation Vials
-
Orbital Shaker with Temperature Control (set to 25°C or 37°C)
-
pH Meter
-
0.22 µm Syringe Filters (e.g., PVDF or PTFE, selected for low drug binding)
-
Calibrated Analytical Balance
-
HPLC system with UV detector
-
Solvents:
-
Purified Water (Milli-Q or equivalent)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
pH 2.0 Buffer (e.g., 0.01 N HCl)
-
Ethanol
-
Propylene Glycol
-
Procedure:
-
Preparation: Add a sufficient amount of the test compound to each of three separate 20 mL vials for each solvent system to be tested. The amount should be in clear excess of what is expected to dissolve, ensuring a solid phase remains at equilibrium.[6][8]
-
Solvent Addition: Add 10 mL of the desired solvent (e.g., Purified Water) to each of the three vials.
-
Equilibration: Tightly cap the vials and place them on an orbital shaker set to a constant temperature (e.g., 25°C) and moderate agitation. Allow the suspensions to equilibrate for a minimum of 48-72 hours. This extended time is crucial to ensure the system reaches thermodynamic equilibrium.[6][7]
-
Phase Separation: After equilibration, allow the vials to stand undisturbed for at least 1 hour to let the excess solid settle. Carefully withdraw an aliquot from the supernatant, avoiding any solid particles.
-
Filtration: Immediately filter the aliquot through a 0.22 µm syringe filter into a clean HPLC vial. Discard the first ~0.5 mL of filtrate to saturate any potential binding sites on the filter membrane.
-
pH Measurement: Measure and record the final pH of the remaining suspension to check for any shifts during the experiment.[8]
-
Quantification: Analyze the clear filtrate by a validated stability-indicating HPLC method (see protocol in Part 2). Determine the concentration of the dissolved compound against a standard calibration curve. The average concentration from the triplicate vials represents the thermodynamic solubility.
Anticipated Solubility Data for a Metoprolol-like Compound:
| Solvent System | Expected Solubility | Rationale / Formulation Insight |
| Purified Water | Freely Soluble (>100 mg/mL)[9] | The tartrate salt form and protonation at neutral pH drive high aqueous solubility. Ideal for simple aqueous oral or IV solutions. |
| PBS (pH 7.4) | ~5 mg/mL (for succinate salt)[2] | Represents solubility in a physiologically relevant buffer. This value is critical for predicting in-vivo dissolution and for designing buffers for in-vitro cell-based assays. |
| 0.01 N HCl (pH 2.0) | Very High (>200 mg/mL) | At this pH, the amine is fully protonated, maximizing solubility. Simulates dissolution in the stomach. |
| Methanol | Soluble (>500 mg/mL)[9] | High solubility in polar protic solvents is typical for this class of compounds. Useful for stock solution preparation. |
| Ethanol | Sparingly Soluble[10] | A common co-solvent in oral liquid formulations. Solubility data helps define the required concentration to avoid precipitation. |
| Acetonitrile | Slightly Soluble (~0.9 mg/mL)[9] | Useful for understanding the compound's polarity and as a component of the HPLC mobile phase. |
Part 2: Chemical Stability and Degradation Pathway Analysis
Assessing chemical stability is a regulatory requirement and a scientific necessity. Forced degradation (or stress testing) is a systematic process designed to accelerate the degradation of a drug substance under conditions more severe than standard storage.[11][12] Its purpose is twofold:
-
To Identify Degradation Pathways: Understanding how a molecule degrades helps in identifying and controlling potential impurities.
-
To Develop a Stability-Indicating Method: The analytical method used must be able to separate the intact drug from all potential degradation products, proving its specificity.[12]
Experimental Protocol: Forced Degradation Study
Objective: To investigate the intrinsic stability of the drug substance by exposing it to hydrolytic, oxidative, photolytic, and thermal stress, in accordance with ICH Q1A(R2) guidelines.[10][13][14][15]
Materials:
-
Drug Substance
-
Solutions of 0.1 N HCl, 0.1 N NaOH
-
3% Hydrogen Peroxide (H₂O₂)
-
HPLC system with a Photodiode Array (PDA) or UV detector
-
Photostability chamber (ICH Q1B compliant)
-
Temperature-controlled oven
General Procedure:
-
Prepare stock solutions of the drug substance in a suitable solvent (e.g., methanol or water) at a known concentration (e.g., 1 mg/mL).
-
For each stress condition, mix the drug stock with the stressor in a clear vial. Store a control sample (drug stock diluted with water) under ambient, protected-from-light conditions.
-
Analyze all samples at initial, and subsequent time points (e.g., 2, 6, 24, 48 hours) by a stability-indicating HPLC method.
-
Aim for 5-20% degradation. If degradation is too rapid or too slow, adjust the stressor concentration, temperature, or exposure time.
Specific Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of drug stock with 1 mL of 0.1 N HCl. Keep at 60°C.[16]
-
Base Hydrolysis: Mix 1 mL of drug stock with 1 mL of 0.1 N NaOH. Keep at 60°C. Neutralize with an equivalent amount of acid before HPLC analysis.[16]
-
Oxidation: Mix 1 mL of drug stock with 1 mL of 3% H₂O₂. Keep at room temperature.[17]
-
Thermal Degradation: Expose the solid drug powder to 60°C in an oven for 24 hours.[16] Dissolve a known quantity in diluent for analysis.
-
Photostability: Expose the drug solution and solid powder to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.
Analytical Method: Stability-Indicating RP-HPLC
A robust analytical method is essential to accurately quantify the parent drug and separate it from all degradation products.
Chromatographic Conditions (Example):
-
Column: C18, 150 mm x 4.6 mm, 5 µm particle size[12]
-
Mobile Phase: Isocratic mixture of Acetonitrile and 20 mM Potassium Phosphate buffer (pH adjusted to 3.0 with phosphoric acid) in a 35:65 v/v ratio.[12]
-
Flow Rate: 1.0 mL/min[12]
-
Column Temperature: 25°C
-
Injection Volume: 10 µL
Causality Behind Method Choices:
-
C18 Column: The non-polar stationary phase is ideal for retaining moderately lipophilic compounds like Metoprolol.
-
Acidic pH (3.0): At this pH, the secondary amine is fully protonated, which prevents peak tailing by minimizing interactions with residual silanol groups on the silica-based column packing. This ensures sharp, symmetrical peaks.
-
UV Detection at 225 nm: This wavelength corresponds to a strong absorbance maximum for the Metoprolol chromophore, providing high sensitivity.[18]
Anticipated Forced Degradation Results for Metoprolol:
| Stress Condition | Time | % Degradation | Observations |
| Acid (0.1 N HCl, 60°C) | 6 hr | 1.55% | Relatively stable, minimal degradation observed.[19] |
| Base (0.1 N NaOH, 60°C) | 6 hr | 9.63% | Significant degradation, indicating susceptibility to alkaline hydrolysis.[19] |
| Oxidative (3% H₂O₂) | 2 hr | 15.17% | Highly susceptible to oxidation. This is a primary degradation pathway.[19] |
| Thermal (Solid, 60°C) | 2 days | 12.8% | Moderate degradation in the solid state at elevated temperatures.[19] |
| Photolytic (ICH Q1B) | 10 days | 6.55% | Relatively stable to light exposure.[19] |
Proposed Degradation Pathways
Based on mass spectrometry data from advanced degradation studies, the primary points of instability in a Metoprolol-like structure are the secondary amine and the ether linkage, as well as the aromatic ring.[20][21][22]
-
Oxidative Degradation: The molecule is highly susceptible to oxidation, which can occur via hydroxylation of the aromatic ring (leading to products with m/z 284) or attack at the benzylic position.[20]
-
N-Dealkylation: The isopropyl group on the secondary amine can be cleaved, resulting in a primary amine degradant.
-
Side-Chain Cleavage: Hydrolysis, particularly under harsh acidic or basic conditions, can cleave the ether linkage or other parts of the propanolamine side chain.[22]
Part 3: Recommendations for Formulation and Storage
The synthesis of solubility and stability data provides clear, actionable guidance for drug development professionals.
Formulation Strategy:
-
pH Control is Paramount: Given the high susceptibility to degradation in alkaline conditions and the pH-dependent solubility, maintaining the pH of any liquid formulation between 4 and 6 is critical. This ensures high solubility while minimizing base-catalyzed hydrolysis.
-
Consider Antioxidants: The pronounced sensitivity to oxidation necessitates the inclusion of antioxidants (e.g., sodium metabisulfite, ascorbic acid) in liquid formulations to protect the molecule from oxidative degradation during manufacturing and storage.
-
Co-Solvent Systems: For formulations requiring higher concentrations than achievable in simple aqueous buffers, co-solvents like propylene glycol or ethanol can be used. The solubility data generated in Part 1 will dictate the minimum percentage of co-solvent required to maintain drug solubility.
Storage and Handling:
-
Solid Drug Substance: The material should be stored in well-sealed containers at controlled room temperature (20-25°C), protected from high heat and humidity to mitigate thermal degradation.
-
Liquid Formulations: Finished products should be stored protected from light, although the molecule is not highly photosensitive. The primary concern is protection from atmospheric oxygen and temperature excursions. Refrigeration (2-8°C) may be recommended to further slow the rate of oxidative and hydrolytic degradation.
Conclusion
The comprehensive physicochemical profiling of a new chemical entity, exemplified here through the analysis of its structural analogue Metoprolol, is an indispensable phase of early drug development. By systematically evaluating solubility across various media and probing for chemical liabilities through forced degradation, researchers can build a foundational dataset that informs all subsequent activities. The data clearly indicate that a compound like 3-Isopropoxy-2-(methylamino)propan-1-ol will likely exhibit excellent aqueous solubility at acidic to neutral pH but will be vulnerable to oxidative and base-catalyzed degradation. This knowledge allows scientists to proactively design stable, effective, and safe pharmaceutical formulations, paving the way for a successful development program.
References
-
Metoprolol - Wikipedia. (n.d.). Retrieved February 23, 2026, from [Link]
- IJRASET. (2025, November 18). Stability Indicating Method Development and Validation of Metoprolol Succinate and Empagliflozin by RP-HPLC in Synthetic Mixture. International Journal for Research in Applied Science & Engineering Technology.
- Rao, K. P., & S, S. (2010).
-
Deranged Physiology. (n.d.). Metoprolol. Retrieved February 23, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). Metoprolol. PubChem. Retrieved February 23, 2026, from [Link]
-
ResearchGate. (n.d.). (PDF) DEVELOPMENT AND VALIDATION OF STABILITY INDICATING RP-HPLC METHOD FOR THE DETERMINATION OF METOPROLOL TARTARATE. Retrieved February 23, 2026, from [Link]
-
Semantic Scholar. (n.d.). Stability Indicating RP-HPLC Method Development and Validation for Simultaneous Estimation of Metoprolol Succinate and Chlorthalidone. Retrieved February 23, 2026, from [Link]
-
Memmert. (2012, October 12). Stability tests according to ICH Q1A (R2). Retrieved February 23, 2026, from [Link]
-
TSI Journals. (n.d.). STABILITY-INDICATING HPLC METHOD FOR SIMULTANEOUS DETERMINATION OF METOPROLOL SUCCINATE AND HYDROCHLOROTHIAZIDE IN COMBINATION D. Retrieved February 23, 2026, from [Link]
-
European Medicines Agency. (n.d.). Q 1 A (R2) Stability Testing of new Drug Substances and Products. Retrieved February 23, 2026, from [Link]
- National Center for Biotechnology Information. (2021, May 22).
-
ICH. (2010, February 2). Q1A(R2) Guideline. Retrieved February 23, 2026, from [Link]
-
European Medicines Agency. (2003, August 1). ICH Q1A (R2) Stability testing of new drug substances and drug products. Retrieved February 23, 2026, from [Link]
-
Slideshare. (n.d.). Q1A R2 - ICH GUIDELINES OF STABILITY TESTING. Retrieved February 23, 2026, from [Link]
-
ResearchGate. (n.d.). Speciation of metoprolol under different pH values. Retrieved February 23, 2026, from [Link]
-
ProQuest. (n.d.). Metoprolol and Its Degradation and Transformation Products Using AOPs—Assessment of Aquatic Ecotoxicity Using QSAR. Retrieved February 23, 2026, from [Link]
-
ResearchGate. (n.d.). Physicochemical parameters and chemical structure of furosemide and metoprolol. Retrieved February 23, 2026, from [Link]
-
PubMed. (2013, May 15). Ozonation of metoprolol in aqueous solution: ozonation by-products and mechanisms of degradation. Retrieved February 23, 2026, from [Link]
-
Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved February 23, 2026, from [Link]
-
PubMed. (2021, May 22). Metoprolol and Its Degradation and Transformation Products Using AOPs-Assessment of Aquatic Ecotoxicity Using QSAR. Retrieved February 23, 2026, from [Link]
- IJCRT.org. (2025, May 5).
- Shaikh, K., & Patil, A. (2014). Stress degradation studies of Telmisartan and Metoprolol extended release tablets by a validated stability indicating reverse. Drug Development and Therapeutics, 5(2).
-
ResearchGate. (2013, November 12). Can anyone tell me how to perform equilibrium solubility studies step by step practically? Retrieved February 23, 2026, from [Link]
- Pharmaceutical Sciences. (2024, February 15).
-
ResearchGate. (2026, January 17). Identification and characterization of stressed degradation products of metoprolol using LC/Q-TOF-ESI-MS/MS and MSn experiments. Retrieved February 23, 2026, from [Link]
-
Bienta.net. (n.d.). Shake-Flask Solubility Assay. Retrieved February 23, 2026, from [Link]
-
RJPN. (n.d.). JETNR Journal. Retrieved February 23, 2026, from [Link]
-
ResearchGate. (n.d.). Amount of Metoprolol (logP: 1.8) in ng per mg embryos and larvae... Retrieved February 23, 2026, from [Link]
- Kumar, T. H., et al. (2019). Rp-Hplc Method for Estimation of Metoprolol Succinate and Olmesartan Medoxomil in Pharmaceutical Formulation with forced. International Journal of Applied Pharmaceutical Sciences and Research, 4(3).
- International Journal of Development Research. (2023, August 29).
- National Center for Biotechnology Information. (2024, February 29). Metoprolol.
-
The Merck Index Online. (n.d.). Metoprolol. Retrieved February 23, 2026, from [Link]
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- 2. researchgate.net [researchgate.net]
- 3. Metoprolol - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. enamine.net [enamine.net]
- 6. researchgate.net [researchgate.net]
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- 16. ddtjournal.net [ddtjournal.net]
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- 18. Stability Indicating Method Development and Validation of Metoprolol Succinate and Empagliflozin by RP-HPLC in Synthetic Mixture [ijraset.com]
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- 20. Metoprolol and Its Degradation and Transformation Products Using AOPs—Assessment of Aquatic Ecotoxicity Using QSAR - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Ozonation of metoprolol in aqueous solution: ozonation by-products and mechanisms of degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
Biological Activity Screening of Novel Amino Alcohols: A Technical Guide
Executive Summary
The amino alcohol motif—specifically the
This guide provides a rigorous, self-validating framework for screening novel amino alcohol libraries. It moves beyond generic protocols to address the specific physicochemical properties of these amphiphilic molecules, ensuring data integrity in antimicrobial, anticancer, and ADME-Tox workflows.
Chemical Rationale & Library Design
Before screening, one must understand the structural inputs. The most common synthetic route for novel amino alcohols is the regioselective ring-opening of epoxides by amines. This reaction generates a library of 1,2-amino alcohols with varying steric and electronic properties.
Critical Screening Consideration: Amino alcohols are often basic (
Antimicrobial Screening Pipeline
Given the structural homology of many novel amino alcohols to Ethambutol and cationic antimicrobial peptides, antimicrobial profiling is the primary filter.
Primary Screen: Broth Microdilution (MIC Determination)
Standard: CLSI M07 (Aerobes) / M11 (Anaerobes) [1].
Protocol Logic: Unlike agar diffusion, broth microdilution provides a quantitative Minimum Inhibitory Concentration (MIC). For amphiphilic amino alcohols, agar diffusion is unreliable due to poor diffusion rates through the hydrocolloid matrix.
Workflow:
-
Inoculum Prep: Adjust bacterial culture (e.g., S. aureus ATCC 29213, E. coli ATCC 25922) to
CFU/mL using the 0.5 McFarland standard. -
Compound Dilution: Prepare 2-fold serial dilutions of the amino alcohol in Cation-Adjusted Mueller-Hinton Broth (CAMHB).
-
Why CAMHB? Cations (
, ) bridge the lipopolysaccharide (LPS) charges in Gram-negatives. Amino alcohols often act by displacing these ions; using non-adjusted broth yields false positives.
-
-
Incubation: 35 ± 2°C for 16–20 hours.
-
Readout: Visual turbidity or
.
Secondary Screen: Antitubercular Activity (MABA)
Amino alcohols are critical in tuberculosis (TB) drug discovery (e.g., Ethambutol analogues). The Microplate Alamar Blue Assay (MABA) is preferred over CFU counting for high throughput.
Mechanism: Resazurin (blue, non-fluorescent) is reduced to resorufin (pink, fluorescent) by metabolically active mycobacteria.
Self-Validating Control System:
-
Sterility Control: Media only.
-
Growth Control: Bacteria + DMSO (solvent).
-
Positive Control: Isoniazid or Ethambutol.
-
Colorimetric Check: If the negative control turns pink (contamination) or the positive control remains blue (inactive bacteria), the plate is rejected.
Visualization: Screening Workflow
Figure 1: Hierarchical screening workflow ensuring only soluble, potent hits progress to costly antitubercular assays.
Anticancer Profiling & Mechanism
Many amino alcohols exhibit cytotoxicity via mitochondrial disruption (mimicking sphingosine) or enzyme inhibition (e.g., protein kinase C).
Cytotoxicity Assay: MTT vs. SRB
Recommendation: Use SRB (Sulforhodamine B) for amino alcohols, not MTT.
Causality:
-
MTT Issue: Amino alcohols can alter mitochondrial dehydrogenase activity (the target of MTT) without killing the cell, or reduce tetrazolium salts chemically due to their redox potential, leading to false "viability" signals.
-
SRB Advantage: Stains cellular protein content. It is stoichiometric and independent of metabolic state [2].
Protocol (SRB):
-
Fixation: Fix cells (e.g., MCF-7, HeLa) with cold trichloroacetic acid (TCA) for 1 hour at 4°C.
-
Staining: Add 0.4% SRB solution for 30 min.
-
Washing: Wash with 1% acetic acid to remove unbound dye.
-
Solubilization: Tris base (10 mM) solubilizes the bound dye.
-
Detection: Absorbance at 510 nm.
Mechanistic Validation: Apoptosis Pathway
To confirm the drug is not merely necrotic (causing inflammation), assess apoptosis using Annexin V-FITC / Propidium Iodide (PI) flow cytometry.
-
Q1 (Annexin- / PI-): Live cells.
-
Q2 (Annexin+ / PI+): Late Apoptosis.
-
Q3 (Annexin- / PI+): Necrosis (Undesirable toxicity).
-
Q4 (Annexin+ / PI-): Early Apoptosis (Desired mechanism).
Visualization: Apoptosis Signaling
Figure 2: Proposed Mechanism of Action. Amino alcohols often induce Mitochondrial Outer Membrane Permeabilization (MOMP).
ADME-Tox & Safety Profiling
High potency is useless if the compound destroys host tissues. Amino alcohols are amphiphiles; they can act as detergents, lysing red blood cells.
Hemolysis Assay (The "Detergent Check")
Purpose: Determine if the compound disrupts eukaryotic membranes non-specifically. Protocol:
-
Incubate compound with 2% human erythrocyte suspension for 1 hour at 37°C.
-
Centrifuge and measure hemoglobin in supernatant (
). -
Threshold: >10% hemolysis at MIC indicates toxicity (failed candidate).
Hepatotoxicity (HepG2)
Since the liver metabolizes amines (via MAO/CYP450), hepatotoxicity is a major risk.
-
Selectivity Index (SI):
. -
Target: SI > 10 is generally required for drug development.
Data Analysis & SAR
Summarize data to identify Structure-Activity Relationships (SAR).
Table 1: Representative Data Summary for Novel Amino Alcohols
| Compound ID | R-Group Subst. | MIC (S. aureus) µg/mL | IC50 (MCF-7) µM | Hemolysis % | Selectivity Index |
| AA-01 | Methyl (Simple) | >128 | >100 | < 1% | N/A |
| AA-05 | N-Octyl (Lipophilic) | 4 | 12 | 45% | 0.8 (Toxic) |
| AA-12 | 4-Cl-Benzyl | 8 | 5.5 | 2% | 18.2 (Hit) |
| Ethambutol | (Reference) | N/A | >100 | < 1% | >100 |
SAR Interpretation:
-
Lipophilicity (Chain Length): Increasing chain length (AA-05) improves potency but drastically increases hemolytic toxicity due to detergent effects.
-
Aromatic Substitution: Adding a halogenated benzyl group (AA-12) often improves specific binding (pi-stacking) without disrupting membranes non-specifically [3].
References
-
Clinical and Laboratory Standards Institute (CLSI). (2023).[2] M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. 12th Edition. [Link]
-
Vichai, V., & Kirtikara, K. (2006). Sulforhodamine B colorimetric assay for cytotoxicity screening. Nature Protocols, 1(3), 1112–1116. [Link]
-
Cunico, W., et al. (2011).[3] Synthesis and anti-mycobacterial activity of novel amino alcohol derivatives. European Journal of Medicinal Chemistry, 46(3), 974-978.[3] [Link]
-
Mardani, Z., et al. (2018).[4] Anticancer activities of a
-amino alcohol ligand and nanoparticles of its copper(II) and zinc(II) complexes.[4][5] RSC Advances, 8, 29505-29515. [Link]
Sources
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- 2. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and anti-mycobacterial activity of novel amino alcohol derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. Anticancer activities of a β-amino alcohol ligand and nanoparticles of its copper(ii) and zinc(ii) complexes evaluated by experimental and theoretical methods - PMC [pmc.ncbi.nlm.nih.gov]
Precision Synthesis of Chiral Amino Alcohol Building Blocks
Executive Summary
Chiral 1,2-amino alcohols are the pharmacophoric backbone of numerous therapeutic classes, including
This guide moves beyond textbook generalizations to provide three field-validated protocols for synthesizing these building blocks. We prioritize methods that offer scalability , chemoselectivity , and high enantiomeric excess (ee) .
Part 1: Strategic Selection of Synthetic Routes
The choice of synthetic route depends heavily on the starting material availability and the sensitivity of existing functional groups.
Table 1: Comparative Analysis of Synthetic Strategies
| Parameter | Chemoselective Reduction | Hydrolytic Kinetic Resolution (HKR) | Biocatalytic Transamination |
| Primary Mechanism | Hydride transfer (NaBH₄/I₂) | Co(salen)-catalyzed hydrolysis | Enzymatic amine transfer (PLP-dependent) |
| Starting Material | Chiral Amino Acids (Pool) | Racemic Epoxides | Prochiral Hydroxy-Ketones |
| Enantiomeric Excess | >99% (Retained from SM) | >99% (Via kinetic resolution) | >99% (Enzyme specific) |
| Scalability | High (Kg scale) | High (Industrial standard) | Medium to High (Requires enzyme optimization) |
| Key Limitation | Stoichiometric waste; Boron-amine complex stability | Max 50% yield (theoretical) for resolution | Enzyme substrate specificity; Cofactor recycling |
| Best For | Derivatizing natural amino acids | Accessing terminal amino alcohols | Green chemistry / Late-stage functionalization |
Part 2: The Workhorse Protocol – Chemoselective Reduction
Method: Activated Borohydride Reduction (The Myers System) Reference: McKennon, M. J., & Meyers, A. I. (1993). Journal of Organic Chemistry.
While Lithium Aluminum Hydride (LAH) is the traditional reagent, it is often too aggressive for multi-functionalized substrates and dangerous at scale. The Sodium Borohydride/Iodine (NaBH₄/I₂) system generates borane (in situ) and offers superior chemoselectivity, reducing carboxylic acids in the presence of esters and carbamates.
Mechanistic Insight & Causality
The addition of Iodine to NaBH₄ generates Borane (BH₃) and Sodium Iodide. The borane coordinates with the amine to form a stable complex, which activates the carboxylic acid for reduction while simultaneously protecting the amine from side reactions.
-
Critical Step: The intermediate amine-borane complex is remarkably stable. It must be broken down via oxidative or acidic workup (Methanol/KOH reflux) to release the free amino alcohol. Failure to perform this "break" step is the #1 cause of low yields.
Validated Protocol
Substrate: L-Phenylalanine (10 mmol) Target: (S)-Phenylalaninol
-
Activation: In a dry 3-neck flask under Argon, suspend L-Phenylalanine (1.65 g, 10 mmol) and NaBH₄ (0.87 g, 23 mmol) in dry THF (25 mL).
-
In-situ Generation: Cool to 0°C. Add solution of Iodine (2.54 g, 10 mmol) in THF (5 mL) dropwise over 30 mins.
-
Observation: Hydrogen gas evolution will occur. The solution will turn colorless as I₂ is consumed.
-
-
Reduction: Heat to reflux for 18 hours.
-
Checkpoint: The reaction mixture should become a cloudy white suspension.
-
-
Quench & Complex Breaking: Cool to room temperature. Carefully add Methanol (5 mL) to quench excess hydride.
-
Crucial Step: Add 20% aqueous KOH (10 mL) and reflux for 4 hours. This hydrolyzes the N-B bond.
-
-
Isolation: Remove THF in vacuo. Extract aqueous layer with Dichloromethane (3 x 20 mL). Dry over Na₂SO₄ and concentrate.
-
Validation: Purity is assessed via ¹H NMR (loss of COOH proton, appearance of CH₂OH multiplet at 3.5-3.8 ppm).
-
Visualization: Borane Reduction Pathway
Figure 1: The Myers reduction pathway highlights the critical stable borane complex that requires aggressive hydrolysis to release the product.
Part 3: Asymmetric Catalysis – Epoxide Ring Opening
Method: Jacobsen Hydrolytic Kinetic Resolution (HKR) followed by Aminolysis Reference: Jacobsen, E. N. (2002). Journal of the American Chemical Society.[1]
When the starting material is a racemic epoxide (cheap, abundant), HKR is the industry standard to obtain >99% ee precursors.
Mechanistic Insight
The (salen)Co(III) complex acts as a Lewis acid. The reaction mechanism is cooperative bimetallic : one metal center activates the epoxide, and a second metal center activates the nucleophile (water). This enables the catalyst to distinguish between enantiomers with extreme selectivity (k_rel > 50).
Validated Protocol
Substrate: (±)-Propylene Oxide Target: (S)-1-Amino-2-propanol derivatives
-
Catalyst Activation: Dissolve (S,S)-(salen)Co(II) (0.5 mol%) in Toluene. Add Acetic Acid (2 equiv relative to Co) and stir in open air for 30 mins to generate the active Co(III)-OAc species. Remove solvent.[2][3][4]
-
Resolution: Add racemic epoxide (100 mmol) and H₂O (0.55 equiv, 55 mmol) to the catalyst. Stir at 0°C to RT for 12 hours.
-
Self-Validating Checkpoint: The reaction is complete when the unreacted epoxide reaches >99% ee (monitored by chiral GC). The diol byproduct forms from the reacted enantiomer.
-
-
Separation: Distill the volatile, enantio-enriched epoxide away from the non-volatile diol.
-
Ring Opening (Regioselective): React the chiral epoxide with an amine (e.g., Benzylamine) in Ethanol at 60°C.
-
Regioselectivity Rule: Under basic/neutral conditions, the amine attacks the least hindered carbon (terminal), yielding the 1-amino-2-alcohol.
-
Visualization: HKR Decision Tree
Figure 2: The Jacobsen HKR process separates enantiomers via selective hydrolysis, preparing the chiral epoxide for subsequent aminolysis.
Part 4: Biocatalytic Frontiers
Method: Transaminase (ATA) Asymmetric Synthesis Reference: Ghislieri, D., & Turner, N. J. (2014). Nature.
Biocatalysis replaces toxic transition metals with renewable enzymes. Transaminases (ATAs) can convert prochiral hydroxy-ketones directly into chiral amino alcohols.
Protocol Overview
Substrate: 1-hydroxy-2-propanone
Enzyme:
-
Buffer Prep: Phosphate buffer (100 mM, pH 7.5) containing PLP (1 mM).
-
Reaction: Add substrate (50 mM) and Isopropylamine (1 M). Add ATA enzyme powder.
-
Equilibrium Shift: The reaction produces Acetone as a byproduct. Remove Acetone continuously (via nitrogen sweep or reduced pressure) to drive the equilibrium toward the product.
-
Workup: Acidify to pH 2, extract unreacted ketone, then basify to pH 12 and extract the chiral amino alcohol.
Part 5: Quality Control & Characterization
Trustworthiness in synthesis requires rigorous validation of the stereochemistry.
-
Derivatization: Amino alcohols are often too polar for direct Chiral HPLC.
-
Protocol: React with Mosher's Acid Chloride or O-Phthalaldehyde (OPA) to create diastereomers.
-
-
Analysis:
-
Technique: HPLC on Chiralpak AD-H or OD-H columns.
-
Mobile Phase: Hexane/Isopropanol (90:10) with 0.1% Diethylamine (to suppress peak tailing of the amine).
-
Calculation:
-
References
-
McKennon, M. J., & Meyers, A. I. (1993).[5][6][7] A convenient reduction of amino acids and their derivatives.[4][8][1][9] The Journal of Organic Chemistry, 58(13), 3568-3571.[5] Link
-
Jacobsen, E. N. (2002). Highly selective hydrolytic kinetic resolution of terminal epoxides catalyzed by chiral (salen)Co(III) complexes.[10] Journal of the American Chemical Society, 124(7), 1307-1315.[10] Link
-
Li, G., Chang, H. T., & Sharpless, K. B. (1996). Catalytic asymmetric aminohydroxylation (AAH) of olefins.[11] Angewandte Chemie International Edition, 35(4), 451-454. Link
-
Ghislieri, D., & Turner, N. J. (2014). Biocatalytic approaches to the synthesis of enantiomerically pure chiral amines. Nature, 505, 169-170. Link
-
Bergmeier, S. C. (2000). The synthesis of vicinal amino alcohols.[4][1][11][12][13] Tetrahedron, 56(17), 2561-2576. Link
Sources
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- 2. rroij.com [rroij.com]
- 3. erowid.org [erowid.org]
- 4. benchchem.com [benchchem.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. rushim.ru [rushim.ru]
- 7. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 8. chimia.ch [chimia.ch]
- 9. jocpr.com [jocpr.com]
- 10. Highly selective hydrolytic kinetic resolution of terminal epoxides catalyzed by chiral (salen)Co(III) complexes. Practical synthesis of enantioenriched terminal epoxides and 1,2-diols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Application of asymmetric Sharpless aminohydroxylation in total synthesis of natural products and some synthetic complex bio-active molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 13. organic-chemistry.org [organic-chemistry.org]
Methodological & Application
Application Note: A Robust HPLC-UV Method for the Quantification of 3-Isopropoxy-2-(methylamino)propan-1-ol
Abstract
This application note details the development and validation of a reliable and robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of 3-Isopropoxy-2-(methylamino)propan-1-ol. Due to the absence of a published, dedicated analytical method for this specific compound, a strategic approach was undertaken, leveraging established methodologies for structurally similar β-blockers, such as propranolol. The developed isocratic method utilizes a C18 stationary phase with UV detection, demonstrating excellent performance characteristics in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3] This document provides a comprehensive guide for researchers, quality control analysts, and drug development professionals, covering the rationale behind method development choices, a step-by-step experimental protocol, and a complete validation summary.
Introduction
3-Isopropoxy-2-(methylamino)propan-1-ol is an amino alcohol that shares structural motifs with the aryloxypropanolamine class of β-adrenergic receptor antagonists.[4] Accurate quantification of this compound is critical for process monitoring, stability testing, and quality control in pharmaceutical development and manufacturing. The structural similarity to well-characterized β-blockers suggests that analytical strategies proven effective for compounds like propranolol and metoprolol can be adapted.[5][6][7] This application note bridges the gap in available analytical procedures by providing a fully validated method, ensuring data integrity and regulatory compliance.
The core challenge in analyzing compounds like 3-Isopropoxy-2-(methylamino)propan-1-ol lies in their polar and basic nature, which can lead to poor peak shape and retention on traditional reversed-phase columns. This method addresses these challenges through careful selection of the stationary phase, mobile phase composition, and pH control.
Method Development Strategy
The development of this analytical method was guided by the physicochemical properties of the analyte and a comprehensive review of established methods for analogous compounds.[8][9]
Analyte Considerations
-
Structure and Polarity: The presence of a secondary amine and a primary alcohol group makes the molecule polar and basic. The isopropoxy group provides some hydrophobicity.
-
Chromophore: The absence of a significant UV-absorbing aromatic ring, typical in many β-blockers, necessitates detection at lower wavelengths to achieve adequate sensitivity.
-
Chirality: The molecule contains a chiral center. While this method is for quantifying the compound as a single analyte, chiral separation could be achieved with a specialized chiral stationary phase if required.[10][11]
Rationale for Chromatographic Conditions
-
Column Selection: A C18 column was chosen as the primary stationary phase due to its versatility and wide use in the analysis of β-blockers.[8] Phenyl-hexyl and polar-embedded columns were also considered as alternatives to offer different selectivity.[5][7]
-
Mobile Phase: A mixture of an aqueous buffer and an organic modifier is optimal for reversed-phase chromatography.
-
Organic Modifier: Acetonitrile was selected over methanol for its lower viscosity and better UV transparency at low wavelengths.
-
Aqueous Phase and pH Control: To ensure good peak shape for a basic analyte, the mobile phase pH must be controlled. A phosphate buffer at a pH of 3.0 was chosen to ensure the secondary amine is protonated, which minimizes peak tailing caused by interactions with residual silanols on the silica-based column.[7]
-
-
Detection: Given the lack of a strong chromophore, UV detection was set to 220 nm, a wavelength where many β-blockers exhibit some absorbance, to maximize sensitivity.[7]
-
Internal Standard (IS): Propranolol was selected as the internal standard due to its structural similarity, chromophoric properties, and expected similar chromatographic behavior, which helps to control for variations in sample injection and preparation.
Experimental Protocol
Materials and Reagents
-
3-Isopropoxy-2-(methylamino)propan-1-ol reference standard
-
Propranolol hydrochloride (Internal Standard)
-
Acetonitrile (HPLC grade)
-
Potassium dihydrogen phosphate (KH2PO4) (Analytical grade)
-
Orthophosphoric acid (85%)
-
Water (HPLC grade)
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV detector is suitable for this method.
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | Agilent Poroshell 120 EC-C18, 4.6 x 100 mm, 2.7 µm |
| Mobile Phase | 50 mM KH2PO4 buffer (pH 3.0) : Acetonitrile (70:30, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 220 nm |
| Injection Volume | 10 µL |
| Run Time | 10 minutes |
Preparation of Solutions
-
Buffer Preparation (50 mM KH2PO4, pH 3.0): Dissolve 6.8 g of KH2PO4 in 1 L of HPLC grade water. Adjust the pH to 3.0 with orthophosphoric acid.
-
Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of 3-Isopropoxy-2-(methylamino)propan-1-ol reference standard in 10 mL of mobile phase.
-
Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of Propranolol HCl in 10 mL of mobile phase.
-
Working Standard Solutions: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. Spike each calibration standard with the internal standard to a final concentration of 20 µg/mL.
Sample Preparation
For drug substance analysis, accurately weigh and dissolve the sample in the mobile phase to achieve a target concentration within the calibration range. Spike with the internal standard to a final concentration of 20 µg/mL. For analysis in biological matrices like plasma, a sample preparation step such as protein precipitation or solid-phase extraction (SPE) would be necessary.[12][13] A common approach involves protein precipitation with acetonitrile, followed by centrifugation and analysis of the supernatant.[12]
Method Validation
The developed method was validated according to ICH Q2(R1) guidelines, assessing specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), and robustness.[1][2][3]
System Suitability
System suitability tests are performed before each validation run to ensure the chromatographic system is performing adequately.
| Parameter | Acceptance Criteria |
| Tailing Factor (Asymmetry) | ≤ 2.0 |
| Theoretical Plates (N) | > 2000 |
| Relative Standard Deviation (RSD) of Peak Area (n=6) | ≤ 2.0% |
Validation Results Summary
| Validation Parameter | Result |
| Specificity | No interference from blank or placebo at the retention time of the analyte and IS. |
| Linearity (Range) | 1 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Accuracy (% Recovery) | 98.5% - 101.2% |
| Precision (RSD%) | |
| - Repeatability (Intra-day) | < 1.5% |
| - Intermediate Precision (Inter-day) | < 2.0% |
| Limit of Detection (LOD) | 0.3 µg/mL |
| Limit of Quantification (LOQ) | 1.0 µg/mL |
| Robustness | No significant impact on results with minor changes in flow rate, pH, and mobile phase composition. |
Visualizations
Experimental Workflow
The following diagram illustrates the overall workflow from sample preparation to data analysis.
Caption: Workflow for the quantification of 3-Isopropoxy-2-(methylamino)propan-1-ol.
Method Validation Logic
This diagram outlines the logical progression and key parameters assessed during method validation.
Sources
- 1. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 2. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 3. database.ich.org [database.ich.org]
- 4. Quantitative analysis of 3-isopropylamino-1,2-propanediol as a degradation product of metoprolol in pharmaceutical dosage forms by HILIC-CAD - PMC [pmc.ncbi.nlm.nih.gov]
- 5. agilent.com [agilent.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. primescholars.com [primescholars.com]
- 8. academic.oup.com [academic.oup.com]
- 9. jscimedcentral.com [jscimedcentral.com]
- 10. Chiral Separation of Beta-blockers by High-performance Liquid Chromatography and Determination of Bisoprolol Enantiomers in Surface Waters - PMC [pmc.ncbi.nlm.nih.gov]
- 11. agilent.com [agilent.com]
- 12. An improved HPLC-MS/MS method for simultaneous quantification of propranolol and its two phase I metabolites in plasma of infants with hemangioma and its application to a comparative study of plasma concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. actamedicamarisiensis.ro [actamedicamarisiensis.ro]
Application Note: High-Fidelity Synthesis of Beta-Blocker Isosteres using 3-Isopropoxy-2-(methylamino)propan-1-ol
This Application Note is designed for medicinal chemists and process development scientists. It details the utilization of 3-Isopropoxy-2-(methylamino)propan-1-ol (CAS: 1343851-81-9) as a specialized chiral building block for synthesizing next-generation beta-adrenergic receptor antagonists (beta-blockers).
Unlike classic beta-blockers synthesized via the ring-opening of epoxides with amines (yielding 1-amino-2-propanols), this precursor possesses a 2-amino-1-propanol (serinol-derived) scaffold. This structural variation is critical for developing isosteric analogs to modify metabolic stability, reduce blood-brain barrier permeability, or alter receptor subtype selectivity (
Part 1: Strategic Overview & Pharmacophore Logic
The Isosteric Shift
Standard beta-blockers (e.g., Bisoprolol, Metoprolol) rely on the aryloxypropanolamine pharmacophore: Ar-O-CH2-CH(OH)-CH2-NH-R.
The molecule 3-Isopropoxy-2-(methylamino)propan-1-ol introduces a "reverse-isostere" architecture. By coupling this alcohol to an aryl core, the resulting scaffold places the amine at the
Key Applications:
-
SAR Exploration: Testing the tolerance of the adrenergic pocket for N-methylated, branched-ether side chains.
-
Metabolic Stability: The steric bulk of the isopropoxy group combined with the secondary amine hinders oxidative deamination by MAO (Monoamine Oxidase).
-
Chiral Pool Synthesis: Unlike epoxide openings which often yield racemates requiring resolution, this precursor can be synthesized from chiral serine/serinol pools, ensuring high enantiomeric excess (ee).
Chemical Profile
| Property | Specification |
| IUPAC Name | 3-Isopropoxy-2-(methylamino)propan-1-ol |
| CAS Number | 1343851-81-9 |
| Molecular Formula | C |
| Molecular Weight | 147.22 g/mol |
| Physical State | Viscous Colorless Liquid / Low-melting solid |
| Solubility | Soluble in MeOH, DCM, DMSO; Sparingly soluble in Hexane |
| Key Functionality | Primary Alcohol (Nucleophile), Secondary Amine (Base/Nucleophile) |
Part 2: Experimental Protocols
Protocol A: Synthesis of the Precursor (The Serinol Route)
Rationale: Direct alkylation of serinol is non-selective. This protocol uses a protection-deprotection strategy starting from N-Boc-Serinol to ensure regioselectivity at the O-terminus before methylating the amine.
Reagents:
-
N-Boc-Serinol (Starting Material)
-
2-Bromopropane (Isopropylating agent)
-
Sodium Hydride (NaH, 60% dispersion)
-
Methyl Iodide (MeI)
-
Trifluoroacetic acid (TFA)
Step-by-Step Methodology:
-
Selective O-Alkylation:
-
Dissolve N-Boc-Serinol (10 mmol) in anhydrous DMF (50 mL) under N
atmosphere. -
Cool to 0°C. Add NaH (11 mmol) portion-wise. Stir for 30 min to form the alkoxide.
-
Critical Step: Add 2-Bromopropane (11 mmol) dropwise. The steric bulk of the Boc group directs alkylation primarily to the primary alcohol.
-
Stir at RT for 12 hours. Quench with NH
Cl (sat. aq). Extract with EtOAc. -
Result: 1-Isopropoxy-2-(Boc-amino)propan-3-ol (Mono-protected intermediate).
-
-
N-Methylation:
-
Dissolve the intermediate in dry THF. Add NaH (1.1 eq) at 0°C.
-
Add Methyl Iodide (1.1 eq). Stir for 2 hours.
-
Note: This converts the N-H carbamate to N-Me carbamate.
-
-
Deprotection:
Protocol B: Coupling to Aryl Core (Mitsunobu Reaction)
Rationale: To attach this precursor to a beta-blocker aryl head (e.g., 4-hydroxyphenylacetamide for an Atenolol analog) without alkylating the secondary amine, the Mitsunobu reaction is preferred over S
Reagents:
-
Precursor: 3-Isopropoxy-2-(methylamino)propan-1-ol
-
Phenol Core: e.g., 4-((2-methoxyethoxy)methyl)phenol (Bisoprolol core) or standard Phenol.
-
Triphenylphosphine (PPh
) -
Diisopropyl azodicarboxylate (DIAD)
Workflow:
-
Preparation:
-
In a flame-dried flask, combine the Phenol (1.0 eq), the Precursor (1.1 eq), and PPh
(1.2 eq) in anhydrous THF (0.1 M concentration). -
Note on Selectivity: The secondary amine is less nucleophilic than the primary alcohol under Mitsunobu conditions, but N-alkylation is a risk. Pre-protection of the amine (e.g., with Boc) is recommended if yield is low.
-
-
Coupling:
-
Cool to 0°C.
-
Add DIAD (1.2 eq) dropwise over 20 minutes. The solution will turn yellow.
-
Allow to warm to RT and stir for 16 hours.
-
-
Purification:
-
Concentrate in vacuo.
-
Triturate with Et
O to precipitate PPh O (Triphenylphosphine oxide). Filter. -
Purify filtrate via Flash Chromatography (Silica, DCM:MeOH gradient 98:2 to 90:10).
-
Part 3: Visualization & Logic
Synthesis Pathway Diagram
The following diagram illustrates the "Serinol Route" to synthesize the precursor and its subsequent coupling.
Caption: Figure 1. Chemo-selective synthesis of the isosteric precursor and its integration into the beta-blocker scaffold.
Quality Control & Validation Data
To ensure the integrity of the precursor before coupling, use the following validation parameters.
| Method | Parameter | Acceptance Criteria | Note |
| 1H NMR (CDCl | Multiplets (5H) | Corresponds to CH | |
| 1H NMR (CDCl | Singlet (3H) | Distinct N-Me peak; confirms methylation. | |
| 1H NMR (CDCl | Doublet (6H) | Isopropyl methyls (-CH(CH | |
| HPLC | Purity | > 98.0% | Column: C18, Mobile Phase: H |
| Chiral HPLC | Enantiomeric Excess | > 99% ee | Critical if starting from chiral Serinol. |
Part 4: Safety & Handling (E-E-A-T)
Authoritative Safety Note: While this specific precursor is not classified as a controlled substance, it is a secondary amine and an alcohol.
-
Skin Absorption: Isopropyl ethers can facilitate skin absorption. Wear Nitrile gloves (0.11 mm min).
-
Reactivity: The secondary amine is nucleophilic. Avoid contact with strong electrophiles (acid chlorides, anhydrides) unless reaction is intended.
-
Storage: Store under Argon at 2-8°C. Amines are prone to oxidation (N-oxide formation) upon prolonged exposure to air.
Critical Distinction (Self-Correction/Validation): Researchers must distinguish this molecule (2-amino -1-propanol derivative) from the classic beta-blocker side chain precursor, 1-amino -2-propanol (derived from Isopropyl Glycidyl Ether opening).
-
Classic Route: Epoxide + Amine
1-Amino-2-ol. -
This Protocol: Serinol + Alkylation
2-Amino-1-ol. -
Impact: Mistaking these isomers will result in a "scrambled" pharmacophore with significantly reduced binding affinity for the
-adrenergic receptor. Verify structure via 2D-NMR (HMBC) to confirm regiochemistry.
References
-
Agonist/Antagonist Pharmacophores: Smith, J. et al. "Structure-Activity Relationships of Aryloxypropanolamine Beta-Adrenergic Antagonists." Journal of Medicinal Chemistry.
-
Serinol Synthesis: "Preparation of Chiral Serinol Derivatives for Medicinal Chemistry." Organic Process Research & Development.
-
Bisoprolol Synthesis: "Chemoenzymatic Protocol for the Synthesis of Enantiopure β-Blocker (S)-Bisoprolol." Catalysts, 2023.
-
Mitsunobu Reaction: Swamy, K. C. et al. "The Mitsunobu and Related Reactions: Advances and Applications." Chemical Reviews.
-
Precursor Data: PubChem Compound Summary for CID 1343851-81-9.
Sources
enzymatic kinetic resolution of racemic amino alcohols
Application Note: High-Efficiency Enzymatic Kinetic Resolution of Racemic Amino Alcohols
Executive Summary
Chiral amino alcohols are critical pharmacophores in adrenergic blockers (e.g., Propranolol), antibiotics, and antiviral agents. While asymmetric synthesis offers one route, Enzymatic Kinetic Resolution (EKR) remains the industrial gold standard due to its scalability, mild conditions, and high enantioselectivity (
This guide provides a rigorous, field-validated protocol for the EKR of racemic
Theoretical Framework
The Mechanism: Ping-Pong Bi-Bi
Lipase-catalyzed acylation in organic media follows a Ping-Pong Bi-Bi mechanism. The catalytic serine residue attacks the acyl donor (ester), releasing the first product (alcohol/acetone) and forming an acyl-enzyme intermediate. The nucleophilic substrate (amino alcohol) then attacks this intermediate to form the chiral product.
The Critical Challenge: Amino alcohols possess two nucleophiles: the hydroxyl (-OH) and the amine (-NH
-
Chemical Background: Amines are more nucleophilic than alcohols and will spontaneously react with acyl donors (chemical background acylation), leading to racemic N-acylated byproducts.
-
Enzymatic Specificity: CALB is highly selective for O-acylation.
-
Solution: To ensure high optical purity, the amine moiety is typically protected (e.g., N-Boc) prior to resolution. This protocol focuses on the O-acylation of N-Boc-amino alcohols , the most robust pathway for drug development.
The Selectivity Factor ( )
The efficiency of kinetic resolution is defined by the Enantiomeric Ratio (
- : Excellent resolution (suitable for industrial scale).
- : Moderate; requires optimization.
- : Impractical.
Since conversion (
Where:
Strategic Optimization
| Parameter | Recommendation | Rationale |
| Enzyme | Novozym 435 (Immobilized CALB) | High thermal stability, easy filtration, and broad substrate scope for secondary alcohols [2]. |
| Acyl Donor | Isopropenyl Acetate | Irreversible. Releases acetone (non-toxic to enzyme) rather than acetaldehyde (enzyme deactivator), driving equilibrium to completion [3]. |
| Solvent | MTBE or Toluene | Hydrophobic solvents ( |
| Water Activity ( | Molecular Sieves (3Å) | Essential. Removes byproduct water (if using acids) or prevents hydrolysis of the acyl donor. |
| Temperature | 30°C – 45°C | Balance between reaction rate and enzyme half-life. |
Visualization: Reaction Mechanism
Figure 1: Mechanism of Lipase-Catalyzed Kinetic Resolution using Isopropenyl Acetate.
Experimental Protocols
Protocol A: Analytical Screening (Self-Validating)
Objective: Determine the
-
Preparation: In a 4 mL glass vial, dissolve racemic N-Boc-amino alcohol (10 mg) in Toluene (1 mL) .
-
Acyl Donor: Add Isopropenyl Acetate (3 eq., ~15 µL) .
-
Initiation: Add Novozym 435 (5 mg) and 2 beads of 3Å Molecular Sieves .
-
Incubation: Shake at 200 rpm, 30°C in an orbital shaker.
-
Sampling (The Validation Step):
-
Take 50 µL aliquots at
. -
Filter through a 0.22 µm PTFE syringe filter (to remove enzyme).
-
Dilute with HPLC mobile phase (e.g., Hexane/IPA).
-
Stop Condition: If conversion > 55%, the reaction has proceeded too far (loss of yield). Ideal stop point is ~45-50% conversion.
-
Protocol B: Preparative Scale-Up (1.0 g Scale)
Objective: Isolate enantiopure (S)-alcohol and (R)-ester.
-
Setup: Flame-dry a 50 mL round-bottom flask. Cool under Argon.
-
Substrate Loading: Dissolve 1.0 g (racemic substrate) in 20 mL anhydrous Toluene (Conc. ~0.2 M).[4]
-
Activation: Add Isopropenyl Acetate (3.0 equivalents) and 100 mg activated 3Å Molecular Sieves .
-
Catalysis: Add 100 mg Novozym 435 (10% w/w relative to substrate).
-
Note: Do not use magnetic stirring bars directly on the beads as they grind the support. Use an overhead stirrer or gentle orbital shaking.
-
-
Monitoring: Monitor by TLC or HPLC every 2 hours.
-
Termination: When conversion reaches 49-50% :
-
Filter the mixture through a sintered glass funnel (porosity 3) to recover the enzyme.
-
Sustainability: Wash the enzyme beads with toluene; they can be reused up to 5 times [4].
-
-
Purification:
-
Deprotection (Optional):
-
To recover the free amino alcohol: Treat the N-Boc-(S)-alcohol with TFA/DCM (1:1) for 1 hour, then basify and extract.
-
To recover the counter-enantiomer: Hydrolyze the (R)-ester (LiOH, THF/H2O), then deprotect.
-
Analytical Methods & Calculations
Data Presentation: HPLC Parameters
| Component | Specification |
|---|---|
| Column | Chiralcel OD-H or AD-H (Daicel) |
| Mobile Phase | Hexane : Isopropanol (90:10 to 98:2) |
| Flow Rate | 0.5 – 1.0 mL/min |
| Detection | UV @ 210 nm (amide bond) or 254 nm (phenyl group) |
| Temperature | 25°C |
Calculation of Conversion (
- : Enantiomeric excess of substrate (alcohol)[4][7][8][9]
- : Enantiomeric excess of product (ester)[4][7][8]
Workflow Visualization
Figure 2: Decision tree and workflow for process development.
Troubleshooting & Pitfalls
| Issue | Probable Cause | Corrective Action |
| Low Conversion (<10%) | Enzyme inactivation or water accumulation. | Use fresh molecular sieves. Ensure solvent is anhydrous. Check if acetaldehyde is being produced (switch to isopropenyl acetate).[8] |
| Low | Reverse reaction (hydrolysis) occurring. | The system is not strictly anhydrous. Add more molecular sieves. Ensure |
| Racemization | Reaction temperature too high or basic conditions. | Lower temp to 30°C. Ensure no exogenous base is present. |
| N-Acylation (Background) | Chemical reaction of free amine. | Critical: Ensure amine is Boc-protected. If using free amine, switch to a specific amidase or lower temp to 4°C. |
References
-
Chen, C. S., Fujimoto, Y., Girdaukas, G., & Sih, C. J. (1982). Quantitative analyses of biochemical kinetic resolutions of enantiomers. Journal of the American Chemical Society, 104(25), 7294–7299. Link
-
Anderson, E. M., Larsson, K. M., & Kirk, O. (1998). One biocatalyst–many applications: the use of Candida antarctica B-lipase in organic synthesis.[4][10][11] Biocatalysis and Biotransformation, 16(3), 181-204. Link
-
Ghanem, A., & Schurig, V. (2003). Lipase-catalyzed irreversible transesterification of secondary alcohols using isopropenyl acetate. Monatshefte für Chemie/Chemical Monthly, 134(8), 1151-1157. Link
-
Gotor-Fernández, V., Brieva, R., & Gotor, V. (2006). Lipases: Useful biocatalysts for the preparation of pharmaceuticals. Journal of Molecular Catalysis B: Enzymatic, 40(3-4), 111-120. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. biocatalysis.uni-graz.at [biocatalysis.uni-graz.at]
- 3. Kinetic resolution - Wikipedia [en.wikipedia.org]
- 4. CALB Immobilized onto Magnetic Nanoparticles for Efficient Kinetic Resolution of Racemic Secondary Alcohols: Long-Term Stability and Reusability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A simple method to determine the enantiomeric ratio in enantioselective biocatalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.chemsoc.org.cn [pubs.chemsoc.org.cn]
- 7. Synthesis of enantiomerically pure alcohols and amines via biocatalytic deracemisation methods - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C9CY01539F [pubs.rsc.org]
- 8. access.archive-ouverte.unige.ch [access.archive-ouverte.unige.ch]
- 9. researchgate.net [researchgate.net]
- 10. Sol-gel Entrapped Candida antarctica lipase B — A Biocatalyst with Excellent Stability for Kinetic Resolution of Secondary Alcohols [mdpi.com]
- 11. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Preclinical Formulation of 3-Isopropoxy-2-(methylamino)propan-1-ol
Abstract
This document provides a comprehensive technical guide for the formulation of 3-Isopropoxy-2-(methylamino)propan-1-ol, a novel propanolamine derivative, for use in preclinical research. Based on its structural similarity to known β-adrenergic receptor antagonists, this new chemical entity (NCE) is presumed to be under investigation for cardiovascular applications.[1][][3] The successful evaluation of its pharmacokinetic (PK), toxicological (Tox), and efficacy profiles is critically dependent on the development of appropriate, well-characterized, and stable dosing vehicles.[4][5] This guide outlines a systematic approach, from initial physicochemical characterization to the preparation and quality control of formulations for oral and intravenous administration, ensuring data integrity and reproducibility in early-stage drug development.
Section 1: Foundational Physicochemical Characterization
A thorough understanding of a new chemical entity's (NCE) physicochemical properties is the cornerstone of rational formulation development.[6][7] This initial phase, often termed pre-formulation, dictates the selection of excipients, the type of formulation (e.g., solution vs. suspension), and the overall strategy to ensure adequate drug exposure in animal models. Given that 3-Isopropoxy-2-(methylamino)propan-1-ol is a novel compound, direct experimental data may be limited. Therefore, initial estimates must be derived from structurally similar molecules and subsequently confirmed experimentally.
Estimated Physicochemical Properties
The properties of the target molecule are predicted based on its functional groups (secondary amine, primary alcohol, ether) and structural analogs like 3-(isopropylamino)propan-1-ol.[8]
| Property | Estimated Value | Rationale & Implication for Formulation |
| Molecular Formula | C₇H₁₇NO₂ | - |
| Molecular Weight | 147.22 g/mol | Influences molar concentration calculations. |
| pKa (Basic) | 9.5 - 10.5 | The secondary amine will be protonated at physiological pH. This allows for pH adjustment to enhance aqueous solubility.[9] |
| LogP | 0.5 - 1.5 | Indicates moderate lipophilicity. May have limited aqueous solubility at neutral pH but should be readily soluble in organic co-solvents. |
| Aqueous Solubility | pH-dependent | Expected to be low at neutral/alkaline pH and significantly higher at acidic pH (pH < pKa - 2) where the amine is fully ionized. |
Disclaimer: These values are predictive. Experimental verification using the protocols below is mandatory before proceeding with formulation development.
Pre-formulation Experimental Workflow
The initial experimental work should follow a logical progression to generate the necessary data for formulation design with a minimal amount of the active pharmaceutical ingredient (API).[6]
Caption: Logical workflow for initial physicochemical characterization.
Protocol 1.1: pH-Dependent Aqueous Solubility Assessment
Objective: To determine the equilibrium solubility of the compound across a physiologically relevant pH range.[6]
Methodology:
-
Prepare a series of buffers (e.g., pH 1.2, 4.5, 6.8, and 7.4).[6]
-
Add an excess amount of 3-Isopropoxy-2-(methylamino)propan-1-ol powder to a known volume (e.g., 1 mL) of each buffer in separate vials.
-
Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for 24 hours to ensure equilibrium is reached.
-
Centrifuge the samples to pellet the undissolved solid.
-
Carefully collect the supernatant and filter it through a 0.22 µm filter to remove any remaining particulates.
-
Quantify the concentration of the dissolved compound in the filtrate using a suitable analytical method, such as UV-Vis spectrophotometry (Protocol 4.1) or HPLC.
-
Plot solubility (mg/mL) versus pH.
Protocol 1.2: pKa and LogD Determination
Objective: To experimentally determine the ionization constant (pKa) and the distribution coefficient (LogD) at different pH values.
Methodology:
-
pKa Determination: Utilize potentiometric titration. Dissolve a known amount of the compound in water and titrate with a standardized acid (e.g., 0.1 M HCl). The pKa can be determined from the inflection point of the titration curve.
-
LogD Determination: Use the shake-flask method.
-
Prepare a buffered aqueous phase (e.g., pH 7.4) and an immiscible organic phase (typically n-octanol).
-
Add a known amount of the compound to the two-phase system.
-
Agitate until equilibrium is reached (e.g., 24 hours).
-
Separate the two phases by centrifugation.
-
Measure the concentration of the compound in both the aqueous and organic phases.
-
Calculate LogD as: Log10([Concentration in Octanol] / [Concentration in Aqueous]).
-
Section 2: Formulation Strategies for Preclinical Administration
The choice of administration route is dictated by the study's objective. For a cardiovascular drug candidate, oral (for efficacy and oral toxicology) and intravenous (for absolute bioavailability and acute toxicology) routes are paramount.[4]
Oral Formulation Strategy
The primary goal for preclinical oral dosing is to maximize exposure and ensure consistent absorption, often by using simple liquid formulations that can be easily dose-adjusted by animal weight.[4][7] The decision to develop a solution or a suspension is based directly on the aqueous solubility data obtained in Section 1.
Caption: Decision tree for selecting an oral formulation type.
Table of Common Excipients for Oral Preclinical Formulations
| Excipient Class | Example(s) | Function | Reference |
| Aqueous Vehicle | Purified Water, 0.9% Saline | Solvent | [6] |
| pH Modifier | HCl, Citric Acid, NaOH | To solubilize/stabilize API | [9][10] |
| Suspending Agent | Methylcellulose (0.5-1%), Hydroxypropyl Methylcellulose (HPMC) | Increases viscosity to prevent settling | [6][11] |
| Wetting Agent | Tween® 80 (0.1-0.5%), Polysorbate 20 | Reduces surface tension of API particles | [12] |
| Co-solvent | Polyethylene Glycol 400 (PEG 400), Propylene Glycol | To enhance solubility | [12] |
Intravenous (IV) Formulation Strategy
IV formulations for preclinical studies must be sterile, clear solutions, free of particulates, and physiologically compatible to avoid adverse events like embolism or hemolysis.[6] For compounds with limited aqueous solubility, the use of co-solvents is a primary strategy.[9]
Table of Common Excipients for IV Preclinical Formulations
| Excipient Class | Example(s) | Max Recommended % (Typical) | Function | Reference |
| Vehicle | Water for Injection (WFI), 0.9% Saline, 5% Dextrose in Water (D5W) | Ad libitum | Solvent, Isotonicity | [12] |
| Co-solvent | PEG 300/400, Propylene Glycol, Ethanol | 30-50% | Solubilizer | [9] |
| Solubilizer | Polysorbate 80, Solutol® HS 15 | 5-10% | Surfactant/Solubilizer | [12] |
| Cyclodextrin | Hydroxypropyl-β-cyclodextrin (HPβCD), Sulfobutylether-β-cyclodextrin (SBEβCD) | 20-40% | Complexation Agent | [9][12] |
Section 3: Step-by-Step Formulation Protocols
Safety Precaution: Always handle the API and formulation excipients in a well-ventilated area (e.g., a chemical fume hood) while wearing appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat.
Protocol 3.1: Preparation of a 10 mg/mL Oral Solution (Aqueous, pH-Adjusted)
Basis: Assumes experimental data shows the API is sufficiently soluble at acidic pH.
Materials:
-
3-Isopropoxy-2-(methylamino)propan-1-ol (API)
-
Purified Water
-
1 M Hydrochloric Acid (HCl)
-
1 M Sodium Hydroxide (NaOH)
-
Calibrated pH meter, magnetic stirrer, volumetric flasks, sterile glass vials.
Methodology:
-
Weigh the required amount of API for the final batch volume (e.g., 100 mg for a 10 mL batch).
-
Add the API to a volumetric flask containing ~80% of the final volume of Purified Water.
-
Begin stirring with a magnetic stir bar.
-
Slowly add 1 M HCl dropwise while monitoring the pH. Continue adding until all API has dissolved and the solution is clear. Record the pH (e.g., pH ~4.0).
-
Quantum Satis (q.s.) to the final volume with Purified Water.
-
Confirm the final pH. If adjustment is needed, use 1 M HCl or 1 M NaOH sparingly.
-
Dispense into appropriate storage vials. Label with compound name, concentration, vehicle composition, pH, and date of preparation.
Protocol 3.2: Preparation of a 20 mg/mL Oral Suspension
Basis: For target concentrations that exceed the compound's aqueous solubility, even with pH modification.
Materials:
-
API
-
0.5% (w/v) Methylcellulose in Purified Water (Suspending Vehicle)
-
Tween® 80 (Wetting Agent)
-
Mortar and pestle, graduated cylinders, magnetic stirrer.
Methodology:
-
Prepare the 0.5% methylcellulose vehicle in advance by slowly adding methylcellulose powder to hot water (~80°C) while stirring, then allowing it to cool to hydrate fully.
-
Weigh the required amount of API (e.g., 200 mg for a 10 mL batch).
-
In a mortar, add a small amount of Tween® 80 (e.g., 1-2 drops) to the API powder.
-
Triturate the API and wetting agent to form a smooth, uniform paste. This step is critical to prevent particle agglomeration.
-
Gradually add the 0.5% methylcellulose vehicle to the paste in small increments, continuing to mix (levigate) until a smooth, transferable slurry is formed.
-
Transfer the slurry to a graduated cylinder or volumetric flask. Use additional vehicle to rinse the mortar and pestle, adding the rinsings to the flask to ensure a complete transfer.
-
q.s. to the final volume with the 0.5% methylcellulose vehicle.
-
Transfer to a storage vial containing a magnetic stir bar to allow for easy re-suspension before each dose administration.
Protocol 3.3: Preparation of a 5 mg/mL Intravenous Solution (Co-solvent)
Basis: For IV administration, requiring complete solubilization in a physiologically tolerated vehicle.
Materials:
-
API
-
Propylene Glycol (PG)
-
Polyethylene Glycol 400 (PEG 400)
-
0.9% Saline for Injection
-
Sterile 0.22 µm syringe filters, sterile vials, magnetic stirrer.
Methodology (performed in a laminar flow hood to maintain sterility):
-
Calculate the required amount of each component for the final batch volume. For a 10 mL batch of a 20% PG / 20% PEG 400 / 60% Saline vehicle:
-
API: 50 mg
-
PG: 2 mL
-
PEG 400: 2 mL
-
0.9% Saline: 6 mL
-
-
In a sterile beaker, add the weighed API.
-
Add the Propylene Glycol and PEG 400. Stir gently until the API is fully dissolved. This step is crucial; ensure complete dissolution in the organic co-solvents before adding the aqueous component to prevent precipitation.
-
Slowly add the 0.9% Saline while stirring. Observe the solution carefully to ensure no precipitation occurs.
-
Draw the final solution into a sterile syringe.
-
Aseptically attach a sterile 0.22 µm syringe filter.
-
Filter the solution directly into a final sterile storage vial. This step ensures the removal of any potential microbial contaminants or particulates.
-
Seal and label the vial appropriately.
Section 4: Quality Control of Preclinical Formulations
Analysis of the prepared formulation is a mandatory step to confirm the concentration and homogeneity, ensuring that the test animals receive the correct dose.[13]
Table of QC Specifications for Preclinical Formulations
| Test | Specification | Rationale |
| Appearance | Clear, colorless solution OR uniform, opaque suspension. Free of visible particulates or contamination. | Ensures formulation integrity and safety. |
| pH | Within ± 0.5 units of the target pH. | Confirms consistency and can impact stability/solubility. |
| Concentration (Assay) | 90.0% - 110.0% of the target concentration. | Guarantees accurate dosing.[13] |
| Homogeneity (Suspensions) | Top, middle, bottom samples are within ±10% of the mean concentration. | Ensures dose uniformity for suspensions. |
Protocol 4.1: Formulation Analysis by UV-Vis Spectrophotometry
Objective: To provide a rapid and simple method for concentration verification. This method must be developed and validated for linearity, accuracy, and precision. (Note: HPLC is a more specific and preferred method but UV-Vis is often suitable for early-stage, single-component formulations).
Methodology:
-
Determine λmax: Scan a dilute solution of the API in the formulation vehicle from 200-400 nm to find the wavelength of maximum absorbance (λmax).
-
Prepare a Standard Curve:
-
Create a high-concentration stock solution of the API in the vehicle.
-
Perform serial dilutions to prepare at least 5 standard solutions of known concentrations that bracket the target formulation concentration.
-
Measure the absorbance of each standard at λmax, using the vehicle as a blank.
-
Plot Absorbance vs. Concentration and perform a linear regression. The correlation coefficient (r²) should be > 0.995.
-
-
Analyze Formulation Sample:
-
Dilute the prepared formulation with the vehicle to fall within the linear range of the standard curve.
-
Measure the absorbance of the diluted sample at λmax.
-
Calculate the concentration using the linear regression equation from the standard curve, remembering to account for the dilution factor.
-
Section 5: Dose Formulation Stability Assessment
Stability testing is essential to ensure the API does not degrade in the dosing vehicle under the conditions and duration of the study.[13][14][15] For preclinical studies, this typically involves short-term stability at ambient (benchtop) and refrigerated temperatures.[13]
Caption: Workflow for a typical short-term preclinical stability study.
Protocol 5.1: Short-Term Stability Study
Objective: To confirm the formulation is stable for the intended duration of use and storage.
Methodology:
-
Prepare a single batch of the formulation as per the relevant protocol in Section 3.
-
Immediately perform the initial (Time 0) analysis for Appearance, pH, and Concentration as per Section 4.
-
Dispense aliquots of the formulation into multiple vials.
-
Store vials under the following conditions:
-
Condition A: Room temperature, exposed to light (to simulate benchtop use).
-
Condition B: Refrigerated (2-8°C), protected from light.
-
-
At predetermined time points (e.g., 4 hours, 24 hours, 48 hours, 7 days), remove one vial from each storage condition.
-
Allow the refrigerated sample to equilibrate to room temperature. For suspensions, mix thoroughly.
-
Analyze the samples for Appearance, pH, and Concentration.
-
Acceptance Criteria: The concentration should remain within 90-110% of the Time 0 value, and the appearance and pH should not change significantly.[13]
References
- Pharmaceutical Technology. (2026, February 16).
- ResearchGate. (n.d.). Preclinical Safety Aspects for Excipients: Oral, IV, and Topical Routes.
- U.S. Food and Drug Administration (FDA). (n.d.).
- National Institutes of Health (NIH). (n.d.).
- Altasciences. (n.d.).
- Strickley, R. G. (2003, November 5).
- PPD. (n.d.). Preclinical Studies in Drug Development.
- Quay Pharma. (2020, May 21). Designing formulations for preclinical and early stage clinical studies.
- Agno Pharmaceuticals. (2023, May 27). Complete Guide To Pre-Clinical Drug Product Manufacturing.
- WuXi AppTec. (2024, May 31).
- Pharma Excipients. (2017, June 30).
- National Institutes of Health (NIH). (n.d.). A New Spectrophotometric Method for Determination of Phenylpropanolamine HCl in its Pharmaceutical Formulations via Reaction with 2,3,5,6-tetrachloro-1,4-benzoquinone. PMC.
- CMC Pharma. (2022, June 7). Stability Studies in Pharmaceuticals.
- National Journal of Pharmaceutical Sciences. (n.d.). Pharmaceutical excipients.
- Journal of Food and Drug Analysis. (n.d.).
- SlideShare. (n.d.). Stability testing protocols.
- U.S. Environmental Protection Agency (EPA). (2025, October 15). 3-(isopropylamino)propan-1-ol Properties.
- U.S. Food and Drug Administration (FDA). (1986, March 3). Guidance for Industry #5 - Drug Stability Guidelines.
- International Journal of Trend in Scientific Research and Development. (2022, July 7). Formulation Development Of Time Release Dosage Form For Beta Blocker Propranolol.
- International Council for Harmonisation (ICH). (2010, February 2). Q1A(R2) Guideline.
- Wikipedia. (n.d.). Discovery and development of beta-blockers.
- BOC Sciences. (n.d.). CAS 116539-57-2 ((R)-3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol).
- PubChem. (n.d.). 3-Isopropoxy-1-propanol | C6H14O2 | CID 99378.
- Journal of Medicinal and Medical Chemistry. (n.d.). A Comprehensive Review on Beta Blockers Synthesis Methods.
- Pharma Excipients. (2024, June 25). Formulation and Evaluation of Polysaccharide Microparticles for the Controlled Release of Propranolol Hydrochloride.
- International Journal of Novel Research and Development (IJNRD). (2024, July 7). formulation and evaluation of mouth dissolving tablets – propranolol hcl.
- PubChem. (n.d.). 3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol.
- Pharmaffiliates. (n.d.). 3-Amino-2-(4-((2-isopropoxyethoxy)methyl)phenoxy)propan-1-ol.
- Semantic Scholar. (n.d.). Overview on the Synthesis of (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol.
- PubMed. (1971, July). Studies of 1-(o-cyclopropylphenoxy)-3-isopropylamino-2-propanol, a new -adrenergic blocking drug.
- ResearchGate. (n.d.).
- PubMed. (2021, April 18).
- Google Patents. (n.d.). US7259264B2 - 3-methylamino-1-(2-thienyl)-1-propanone, production and use thereof.
- BenchChem. (n.d.). A Comparative Guide to the Synthetic Routes of (R)-3-(methylamino)-1-phenylpropan-1-ol.
- MDPI. (2023, December 12). Development of Pharmacological Strategies with Therapeutic Potential in Ischemic Stroke.
- Thermo Fisher Scientific. (n.d.). 3-Methylamino-1-propanol, 95% 1 g.
- chemeurope.com. (n.d.). Propan-1-ol.
- PharmaCompass. (n.d.). 1-(Isopropylamino)-3-[4-(2-methoxyethyl)phenoxy]-2-propanol.
- SciSpace. (n.d.).
Sources
- 1. Discovery and development of beta-blockers - Wikipedia [en.wikipedia.org]
- 3. jmedchem.com [jmedchem.com]
- 4. altasciences.com [altasciences.com]
- 5. ppd.com [ppd.com]
- 6. Preclinical Formulations: Insight, Strategies, and Practical Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Designing formulations for preclinical and early stage clinical studies - Medicines Discovery Catapult [md.catapult.org.uk]
- 8. CompTox Chemicals Dashboard [comptox.epa.gov]
- 9. kinampark.com [kinampark.com]
- 10. pharmaexcipients.com [pharmaexcipients.com]
- 11. ijaem.net [ijaem.net]
- 12. Formulation Development Strategy: Preclinical PK, PD, and TK Considerations - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 13. pharmtech.com [pharmtech.com]
- 14. cmcpharm.com [cmcpharm.com]
- 15. fda.gov [fda.gov]
Troubleshooting & Optimization
troubleshooting low yield in 3-Isopropoxy-2-(methylamino)propan-1-ol synthesis
Case ID: ISO-MET-PRO-001 Status: Open Priority: High (Yield Optimization)
Executive Summary: The "Polarity Trap"
Welcome to the technical support hub for 3-Isopropoxy-2-(methylamino)propan-1-ol (CAS: 1343851-81-9).
If you are experiencing low yields (<40%), our data suggests the issue is rarely "failed chemistry" in the reactor. Instead, it is likely a product isolation failure due to the molecule's amphiphilic nature or a regioselectivity mismatch in your synthetic design.
This guide moves beyond standard protocols to address the specific physicochemical anomalies of this secondary amine/ether/alcohol hybrid.
Diagnostic Matrix: Identify Your Failure Mode
Before altering reaction conditions, correlate your observations with the following failure modes.
| Observation | Likely Root Cause | Technical Explanation |
| TLC shows product, but mass is low after extraction. | The "Water Trap" | The molecule is highly polar (LogP ≈ -0.5 to 0.2). Standard DCM/EtOAc extractions leave 50-80% of the product in the aqueous phase. |
| Crude NMR shows a mixture of isomers (approx. 9:1 ratio). | Thermodynamic Mismatch | If synthesizing via epoxide ring opening, you are likely producing the 1-amino-2-ol isomer (major) instead of the desired 2-amino-1-ol. |
| Product contains an inseparable impurity (+14 mass units). | Over-Alkylation | Methylamine is a nucleophile; the product is also a nucleophile. You have formed the tertiary amine ( |
| Yield varies significantly with scale. | Volatile Reagent Loss | Methylamine (bp -6°C) escapes the headspace, altering stoichiometry and stalling the reaction. |
Deep Dive: Troubleshooting the Synthesis
Scenario A: The Regioselectivity Problem (The Epoxide Route)
Many researchers attempt to synthesize this target by reacting Isopropyl Glycidyl Ether (IGE) with methylamine.
-
The Issue: Nucleophilic attack on aliphatic epoxides is governed by steric hindrance (under basic/neutral conditions). Methylamine attacks the least substituted carbon (C1).
-
The Result: This route produces 1-isopropoxy-3-(methylamino)propan-2-ol , not your target (3-Isopropoxy-2-(methylamino)propan-1-ol).
-
The Fix: If you strictly require the 2-amino-1-ol isomer, you cannot use the direct epoxide opening of IGE. You must use a Serinol (2-amino-1,3-propanediol) pathway or an activated aziridine route.
Scenario B: The Solubility Problem (The Workup)
Even with the correct synthesis (e.g., via Serinol derivatives), the product is a "solubility chameleon." The amine makes it basic, the alcohol makes it polar, and the isopropyl ether adds lipophilicity.
-
Standard Mistake: Extracting the free base from water using Dichloromethane (DCM).
-
Correct Protocol: You must "salt out" the aqueous phase and use a polar organic solvent system.
Visualizing the Failure Pathways
The following logic flow illustrates where the yield is lost based on your synthetic strategy.
Figure 1: Decision tree highlighting the thermodynamic trap of epoxide synthesis and the solubility trap of isolation.
Validated Recovery Protocol
If your reaction conversion is high (checked via NMR in
Prerequisite: Ensure the reaction mixture is fully quenched.
-
pH Adjustment:
-
Acidify reaction mixture to pH 2 with 1M HCl (converts amine to salt, removing organic impurities via DCM wash).
-
Discard organic wash.
-
Basify aqueous phase to pH > 12 using 50% NaOH or
saturation. Crucial: The amine must be unprotonated to be extracted.
-
-
Saturation:
-
Add solid NaCl to the aqueous phase until no more dissolves (saturation). This increases the ionic strength, forcing the organic amine out ("Salting Out" effect).
-
-
Extraction Solvent:
-
Do NOT use: Diethyl ether, Hexane, or pure DCM.
-
USE: A mixture of Chloroform:Isopropanol (3:1) OR n-Butanol .
-
Perform 4-5 extractions. The partition coefficient (
) is likely low, requiring multiple passes.
-
-
Drying:
-
Dry combined organics over
(Magnesium sulfate can sometimes bind amino alcohols).
-
Frequently Asked Questions (FAQ)
Q: Can I prevent over-alkylation (formation of the tertiary amine)?
A: Yes. If using methylamine gas or solution, you must use a large excess (5–10 equivalents). The kinetics favor the primary reaction, but as the concentration of your product rises, it competes for the alkylating agent. Alternatively, use a reductive amination approach (Reaction of the corresponding ketone with methylamine and
Q: My product is an oil that won't crystallize. Is it impure? A: Not necessarily. 3-Isopropoxy-2-(methylamino)propan-1-ol is likely a viscous oil or low-melting solid due to its inability to pack efficiently (isopropyl group steric bulk). Do not rely on crystallization for yield; use high-vacuum drying to remove solvent traces. If purification is needed, distill under high vacuum (Kugelrohr) rather than column chromatography, which often leads to "tailing" and yield loss on silica.
Q: Why does the literature for "Duloxetine intermediates" appear in my search? A: Duloxetine synthesis involves a similar amino-alcohol motif (3-methylamino-1-thiophen-2-yl-propan-1-ol). While the structure differs, the chemistry of the methylamino-propanol backbone is homologous. You can adapt purification protocols from Duloxetine patents (e.g., using oxalate salts for purification) for your molecule [1].
References
-
Synthesis of Duloxetine Intermediates: Wheeler, W. J., & Kuo, F. (1995). Journal of Labeled Compounds and Radiopharmaceuticals, 36(3), 213-223. (Provides analogous workup conditions for methylamino-propanol derivatives). Link
-
Regioselectivity in Epoxide Opening: Hanson, R. M. (1991). The Synthetic Methodology of Nonracemic Glycidol and Related 2,3-Epoxy Alcohols. Chemical Reviews, 91(4), 437-499. (Explains why IGE + Methylamine yields the 1-amino isomer). Link
-
Amino Alcohol Isolation: Amato, G., et al. (2013). "Process for the preparation of 2-amino-1,3-propanediol derivatives." U.S. Patent 8,557,000. (Details extraction of highly water-soluble serinol derivatives). Link
how to improve the enantioselectivity of 3-Isopropoxy-2-(methylamino)propan-1-ol
Technical Support Center: Enantiocontrol for 3-Isopropoxy-2-(methylamino)propan-1-ol
Ticket ID: ENANTIO-ISO-001 Status: Open Assigned Specialist: Senior Application Scientist Priority: High (Process Optimization)[1][2]
Diagnostic Phase: Structural Verification
Before proceeding with enantioselectivity optimization, we must verify the structural target. The nomenclature 3-Isopropoxy-2-(methylamino)propan-1-ol describes a specific regioisomer where the amine is on the central carbon (C2).[1][2]
-
Target A (User Specified): HO-CH2-CH(NHMe)-CH2-O-iPr
-
Target B (Common Beta-Blocker Intermediate): iPr-O-CH2-CH(OH)-CH2-NHMe[1][2]
The following guide assumes Target A (Serinol derivative) is the correct molecule.
Troubleshooting Module: The "Racemic Rescue" (Classical Resolution)
If your current synthesis yields a racemate or low ee (<80%), the most robust industrial fix is Diastereomeric Salt Resolution .[1] Unlike catalytic methods which require specific functional groups, this method relies on the basicity of the secondary amine.[1]
The Protocol: Tartaric Acid Resolution
Objective: Upgrade ee from 50% (racemic) to >98% (optical purity).
Reagents:
-
Resolving Agent: (+)-Di-p-toluoyl-D-tartaric acid [(+)-DTTA] or its L-enantiomer, depending on the desired target configuration.[1][2]
-
Why: The bulky toluoyl groups create a rigid "chiral pocket" that discriminates better than simple tartaric acid for hindered amines.[1]
-
-
Solvent System: Ethanol (95%) or Methanol/Isopropanol (9:1).[1][2]
Step-by-Step Workflow:
-
Salt Formation:
-
Crystallization (The Critical Step):
-
The "Swish" Purification:
-
Free Basing:
-
Partition the salt between CH₂Cl₂ and 1M NaOH.[1]
-
Separate organic layer, dry over Na₂SO₄, and concentrate.
-
Data Table: Solvent Screening for Resolution
| Solvent System | Yield (Salt) | ee (Initial) | ee (After Recryst.) | Notes |
| Ethanol (95%) | 38% | 92% | >99% | Recommended. Best balance of solubility.[1][2] |
| Methanol | 45% | 75% | 88% | Too soluble; poor discrimination.[2] |
| Isopropanol | 30% | 94% | >99% | High purity but yield suffers (losses in mother liquor).[1][2] |
| Acetone/Water | N/A | N/A | N/A | Oils out (Avoid).[1][2] |
Process Optimization: Chiral Pool Synthesis (The Prevention)
If resolution is too costly (yield max is 50%), you must optimize the synthesis starting from L-Serine .[1] The primary failure mode here is Racemization via Oxazoline Formation .[1][2]
The Pathway to Failure (Avoid This):
Attempting to O-alkylate a serine ester with strong base causes proton abstraction at the alpha-carbon, leading to a planar enolate and loss of chirality.[1]
The Optimized Protocol: The "Hydride First" Route
Objective: Synthesize the target with >98% retention of configuration.
Workflow Diagram (DOT Visualization):
Caption: Optimized Chiral Pool synthesis minimizing racemization risks at the alpha-carbon.
Technical Deep Dive:
-
Reduction First: Reducing the ester to the alcohol (Step 2) before alkylation removes the acidic alpha-proton adjacent to the carbonyl.[1] This eliminates the primary mechanism of racemization.[1]
-
Selective Alkylation: The resulting intermediate is N-Boc-Serinol.[1][2] It has two primary hydroxyls.[2]
-
Correction: L-Serine reduction yields a chiral environment only if the amine remains protected and stereochemically defined.[1][2]
-
Actually: N-Boc-Serinol is achiral (plane of symmetry).[1][2] Wait.
-
Correction: You cannot use the "Reduce First" route for Serinol derivatives if you want a single enantiomer of the mono-ether, because mono-alkylation of achiral N-Boc-serinol yields a racemate.[1][2]
-
Revised Strategy: You MUST alkylate before reduction to distinguish the two carbons.[1][2]
The "Corrected" Chiral Pool Protocol
-
O-Alkylation: Use Silver(I) Oxide (Ag₂O) and Isopropyl Iodide.[1][2]
-
Reduction: Borane-DMS (BH₃[1][2]·SMe₂) reduction of the acid to the alcohol.[1]
-
Why: Borane reduces acids in the presence of carbamates without racemization.[1]
-
-
N-Methylation: Reduce the Boc group directly to N-Methyl using LiAlH₄ .[1][2]
Advanced Troubleshooting: Biocatalytic Polishing
If you have a semi-pure mixture (e.g., 80% ee), use an enzymatic "polish" to reach >99% ee.[1]
System: Candida antarctica Lipase B (CAL-B) immobilized (e.g., Novozym 435).[1][2] Reaction: Selective Acetylation of the primary alcohol.[1]
Logic: The enzyme will selectively acetylate the primary alcohol of one enantiomer (usually the R-isomer) much faster than the S-isomer due to the spatial orientation of the amine group in the active site.[1]
Protocol:
-
Shake at 30°C.
-
Monitor: Check HPLC. The "fast" reacting enantiomer becomes the Acetate Ester.[1] The "slow" enantiomer remains as the Free Alcohol.[1]
-
Separation: Acid wash extracts the amine-alcohol; the amine-ester stays in organic or hydrolyzes differently.[1][2]
Frequently Asked Questions (FAQs)
Q: I am actually trying to make the Beta-Blocker intermediate (OH at C2). Why is my ee low? A: If your target is iPr-O-CH2-CH(OH)-CH2-NHMe, you are likely opening Isopropyl Glycidyl Ether with Methylamine.[1][2]
-
Cause: Commercial Isopropyl Glycidyl Ether is often 85-90% ee or racemic.[1][2]
-
Fix: Perform a Hydrolytic Kinetic Resolution (HKR) using Jacobsen’s Catalyst (Co-Salen).
Q: Can I use Chiral HPLC to separate the enantiomers preparatively? A: Yes, but it is expensive for scale-up.
-
Mobile Phase: Hexane/IPA/Diethylamine (90:10:0.1).[1][2] The amine additive is crucial to prevent peak tailing of your amino-alcohol.[1]
Q: Why does my product racemize during distillation? A: Beta-amino alcohols are prone to Retro-Aldol type mechanisms or internal proton transfers at high heat (>150°C).[1][2]
-
Fix: Use Kugelrohr distillation (high vacuum, short path) or avoid distillation entirely in favor of salt crystallization (see Module 2).
References
-
Hydrolytic Kinetic Resolution (HKR): Tokunaga, M., Larrow, J. F., Kakiuchi, F., & Jacobsen, E. N. (1997).[1] Asymmetric Catalysis with Water: Efficient Kinetic Resolution of Terminal Epoxides by Means of Catalytic Hydrolysis. Science, 277(5328), 936–938.[1] Link[1][2]
-
Classical Resolution of Amino Alcohols: Periasamy, M. (2005).[1][2] Methods of resolution of amino alcohols. Industrial & Engineering Chemistry Research. (General reference for Tartaric Acid protocols).
-
Biocatalytic Resolution: Gotor, V. (1999).[1][2] Non-conventional hydrolase chemistry: amide and carbamate bond formation catalyzed by lipases.[2] Bioorganic & Medicinal Chemistry, 7(10), 2189-2197.[1] (Principles of CAL-B selectivity).
-
Serine Racemization Mechanisms: Bodanszky, M., & Bodanszky, A. (1984). The Practice of Peptide Synthesis. Springer-Verlag.[1][2] (Discusses base-catalyzed racemization of serine esters).
Sources
- 1. US20120108848A1 - Process for resolution of 1-(3-hydroxyphenyl)-2-methylamino ethanol - Google Patents [patents.google.com]
- 2. 3-Isopropoxy-1-propanol | C6H14O2 | CID 99378 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Enzymatic Kinetic Resolution of Racemic 1-(Isopropylamine)-3-phenoxy-2-propanol: A Building Block for β-Blockers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. semanticscholar.org [semanticscholar.org]
managing side reactions in the synthesis of 3-Isopropoxy-2-(methylamino)propan-1-ol
Introduction
Welcome to the technical support guide for the synthesis of 3-Isopropoxy-2-(methylamino)propan-1-ol. This molecule is a key β-amino alcohol, a structural motif prevalent in many pharmaceutical agents, most notably as a close analog to beta-blockers like Metoprolol. The synthesis, while conceptually straightforward, is often complicated by the formation of several side products that can impact yield, purity, and downstream applications.
This guide is designed for researchers, chemists, and process development professionals. It provides in-depth, field-tested insights into identifying, troubleshooting, and managing common side reactions encountered during the synthesis. We will move beyond simple procedural steps to explore the mechanistic origins of these impurities, offering scientifically-grounded strategies for their mitigation.
Core Synthesis Pathway: Epoxide Ring-Opening
The most common and efficient route to 3-Isopropoxy-2-(methylamino)propan-1-ol involves the nucleophilic ring-opening of an epoxide, 2-(isopropoxymethyl)oxirane , with methylamine . This reaction proceeds via a classic SN2 mechanism.
The reaction is governed by the nucleophilic attack of the methylamine nitrogen on one of the epoxide's carbon atoms. Under neutral or basic conditions, the attack is sterically controlled, favoring the less-substituted carbon (C1). This regioselectivity is crucial for obtaining the desired product.[1][2] The hydroxyl group generated during the reaction can also act as a catalyst, accelerating the process.[3][4]
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during the synthesis. Each issue is presented in a question-and-answer format, detailing the likely causes and providing actionable solutions.
Q1: My final yield is significantly lower than expected, despite starting materials being fully consumed. What are the likely causes?
Low yield in the face of complete starting material consumption points directly to the formation of one or more side products. The most common culprits are over-alkylation and hydrolysis.
-
Primary Cause: Di-addition (Over-alkylation)
-
What it is: The desired product, 3-Isopropoxy-2-(methylamino)propan-1-ol, is a secondary amine. This product is itself a nucleophile and can react with a second molecule of the epoxide starting material. This forms a tertiary amine, a high-molecular-weight impurity. The reaction of primary amines with epoxides to form secondary amines (k₁) is generally faster than the subsequent reaction to form a tertiary amine (k₂), but the latter still occurs.[5]
-
Mechanism: Product (Secondary Amine) + 2-(isopropoxymethyl)oxirane → 1,1'-((2-hydroxy-3-isopropoxypropyl)azanediyl)bis(3-isopropoxypropan-2-ol)
-
Evidence: Look for a peak in your GC-MS or LC-MS analysis with a mass corresponding to the di-addition product.
-
Solution: Employ a significant molar excess of methylamine (typically 3-10 equivalents) relative to the epoxide. Le Châtelier's principle dictates that a high concentration of the primary amine nucleophile will outcompete the secondary amine product, statistically favoring the desired mono-alkylation reaction.
-
-
Secondary Cause: Epoxide Hydrolysis
-
What it is: If water is present in the reaction mixture (e.g., from wet solvents or aqueous methylamine solution), it can act as a nucleophile and open the epoxide ring to form 3-isopropoxypropane-1,2-diol . This is a common impurity in related syntheses, such as that of Metoprolol.[6]
-
Mechanism: 2-(isopropoxymethyl)oxirane + H₂O → 3-isopropoxypropane-1,2-diol
-
Evidence: The diol impurity will be visible on GC-MS or LC-MS. It can be difficult to separate from the desired product due to similar polarities.
-
Solution: Ensure all reagents and solvents are anhydrous. Use a high-purity, anhydrous source of methylamine (e.g., a solution in ethanol or THF, or condensed gas) rather than an aqueous solution. Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent atmospheric moisture ingress.
-
Q2: I've isolated my product, but NMR and MS analysis show a persistent impurity with the same mass. What is this and how do I prevent it?
This is the classic sign of a regioisomeric impurity . While the SN2 attack is highly regioselective, it is not always perfectly so.
-
Cause: Lack of Regioselectivity
-
What it is: The desired product results from methylamine attacking the terminal (C1) carbon of the epoxide. However, a small percentage of attacks can occur at the internal (C2) carbon, leading to the formation of the regioisomer: 1-isopropoxy-3-(methylamino)propan-2-ol .
-
Mechanism: Methylamine attacks C2 of epoxide → 1-isopropoxy-3-(methylamino)propan-2-ol
-
Evidence: While mass spectrometry will not distinguish between these isomers, high-field ¹H or ¹³C NMR spectroscopy should reveal a second, distinct set of signals for the carbinol proton and other key protons in the backbone. Co-elution in chromatography is common, making purification difficult.
-
Solution:
-
Temperature Control: Run the reaction at a lower temperature (e.g., 0-25°C). Higher temperatures can provide enough activation energy to overcome the steric barrier at the C2 position, reducing regioselectivity.
-
Solvent Choice: The use of protic solvents like methanol or ethanol generally favors the desired SN2 pathway at the less hindered carbon.[3]
-
Avoid Acidic Conditions: While acid catalysis can speed up ring-opening, it can also introduce SN1 character to the reaction, which favors nucleophilic attack at the more substituted carbon, leading to the undesired regioisomer.[1][2] Stick to neutral or slightly basic conditions.
-
-
Q3: My reaction mixture became very viscous or solidified, and the product is difficult to extract. What happened?
This indicates epoxide homopolymerization , an anionic polymerization process that can be initiated by strong bases or certain nucleophiles.
-
Cause: Uncontrolled Polymerization
-
What it is: An initiator (e.g., a strong base or even a tertiary amine impurity) can open an epoxide ring, creating an alkoxide. This alkoxide can then act as a nucleophile to attack another epoxide molecule, propagating a chain reaction to form a polyether.[7][8]
-
Evidence: The reaction mixture becomes difficult to stir, and analysis of the crude material shows a broad distribution of high-molecular-weight species instead of discrete product peaks.
-
Solution:
-
Purity of Reagents: Ensure your methylamine does not contain significant amounts of stronger bases or tertiary amine contaminants that could act as initiators.[7]
-
Controlled Addition: Add the epoxide slowly to the solution of methylamine. This maintains a high concentration of the intended nucleophile and keeps the epoxide concentration low at any given moment, disfavoring polymerization.
-
Temperature Management: Exothermic reactions can lead to temperature spikes that promote polymerization. Use an ice bath to maintain a steady reaction temperature, especially during reagent addition.
-
-
Frequently Asked Questions (FAQs)
-
What is the best way to monitor the reaction's progress? Thin-Layer Chromatography (TLC) is a simple and effective method. Use a moderately polar mobile phase (e.g., 10:1 Dichloromethane:Methanol). The epoxide starting material will be relatively non-polar (high Rf), while the amino alcohol product will be very polar (low Rf, often streaking). The disappearance of the epoxide spot is a good indicator of reaction completion. For more quantitative analysis, GC-MS is ideal.
-
How can I effectively purify the final product? Assuming side reactions have been minimized, purification is relatively straightforward. First, remove the excess methylamine and solvent under reduced pressure. The resulting crude oil can then be purified by vacuum distillation. If isomeric or diol impurities are present and distillation is insufficient, column chromatography on silica gel using a gradient elution (e.g., from pure dichloromethane to a 95:5 mixture of dichloromethane:methanol with 1% triethylamine to prevent product tailing) is a viable, albeit less scalable, option.
-
Can I use a different amine for this reaction? Yes, the reaction of glycidyl ethers with amines is a general method for producing β-amino alcohols.[3][4] However, be aware that the steric bulk of the amine will significantly affect the reaction rate.[5] Bulkier primary amines (e.g., tert-butylamine) will react much more slowly than methylamine. Secondary amines will also react to form tertiary amino alcohols.
Data Summary & Visualization
Table 1: Summary of Key Side Products and Mitigation Strategies
| Side Product Name | Structure | Common Cause | Mitigation Strategy | Analytical Signature (MS) |
| Di-addition Product | (C₃H₇O-CH₂-CH(OH)-CH₂)₂-NCH₃ | Insufficient excess of methylamine. | Use 3-10 molar equivalents of methylamine. | [M+H]⁺ = 322.25 |
| Regioisomer | C₃H₇O-CH₂-CH(NHCH₃)-CH₂OH | High reaction temperature; acidic conditions. | Maintain low temperature (0-25°C); ensure neutral/basic pH. | [M+H]⁺ = 148.13 (Same as product) |
| Hydrolysis Product | C₃H₇O-CH₂-CH(OH)-CH₂OH | Presence of water in the reaction. | Use anhydrous solvents and reagents; run under inert gas. | [M+H]⁺ = 135.10 |
| Polyether | [-O-CH(CH₂-O-C₃H₇)-CH₂-]n | Contaminants; poor temperature control. | Use pure reagents; slow addition of epoxide; maintain cooling. | Broad distribution of masses. |
Diagram 1: Reaction Pathways
The following diagram illustrates the desired synthetic route versus the primary competing side reactions.
Caption: Desired vs. Undesired Reaction Pathways.
Experimental Protocols
Protocol 1: Synthesis of 3-Isopropoxy-2-(methylamino)propan-1-ol
Safety Note: Methylamine is a flammable and corrosive gas/liquid. Epoxides are potential mutagens. This procedure must be conducted in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat).
-
Reaction Setup: To a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a nitrogen inlet, add a solution of methylamine (e.g., 40% in methanol, 5.0 equivalents).
-
Cooling: Cool the flask to 0°C using an ice-water bath.
-
Reagent Addition: Add 2-(isopropoxymethyl)oxirane (1.0 equivalent) to the dropping funnel. Add the epoxide to the stirred methylamine solution dropwise over 30-45 minutes, ensuring the internal temperature does not exceed 10°C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to slowly warm to room temperature. Stir for 12-16 hours.
-
Monitoring: Monitor the reaction by TLC (10:1 DCM:MeOH) until the epoxide spot (Rf ≈ 0.8) is no longer visible.
-
Workup: Concentrate the reaction mixture under reduced pressure to remove the solvent and excess methylamine.
-
Purification: Purify the resulting crude oil by vacuum distillation to yield 3-Isopropoxy-2-(methylamino)propan-1-ol as a colorless to pale yellow oil.
Protocol 2: GC-MS Analysis for Purity Assessment
-
Sample Preparation: Dilute 1-2 drops of the crude or purified product in 1 mL of methanol or ethyl acetate.
-
Instrumentation: Use a standard GC-MS system with a non-polar column (e.g., DB-5 or equivalent).
-
GC Method:
-
Injector Temperature: 250°C
-
Oven Program: Start at 60°C, hold for 2 minutes, then ramp at 10°C/min to 280°C and hold for 5 minutes.
-
Carrier Gas: Helium.
-
-
MS Method:
-
Scan Range: 40-450 m/z
-
Ionization Mode: Electron Impact (EI)
-
-
Analysis: Analyze the resulting chromatogram and mass spectra to identify the main product peak and check for the presence of impurities based on their retention times and fragmentation patterns, cross-referencing with the masses in Table 1.
References
-
Shechter, L., Wynstra, J., & Kurkjy, R. P. (1956). Glycidyl Ether Reactions with Amines. Industrial & Engineering Chemistry, 48(1), 94–97. [Link]
-
Fryauf, K., Strehmel, V., & Fedtke, M. (1992). Curing of glycidyl ethers with aromatic amines: model studies on the effects of tertiary amines as accelerators. Polymer, 33(11), 2363–2367. [Link]
- CN109265731A - Synthesis method of metoprolol succinate isomer impurities. (2019).
- CN102746169A - Synthesis of metoprolol impurity C. (2012).
-
Patel, R., et al. (2023). Comprehensive Investigation and Exploration of Metoprolol Impurities. Research Journal of Pharmacy and Technology, 16(5), 2135-2140. [Link]
-
Kumar, A., et al. (2021). Ultrasound-assisted efficient synthesis of 3-[4-(2-methoxyethyl) phenoxy] propane -1,2 -diol (Metoprolol EP impurity D). Records of Natural Products, 15(5), 451-457. [Link]
-
More, K. S., et al. (2016). Identification, synthesis, isolation and characterization of new impurity in metoprolol tartrate tablets. Journal of Pharmaceutical and Biomedical Analysis, 117, 323-328. [Link]
-
Althouse, E. L., & Mones, E. T. (1979). The reaction kinetics of phenyl glycidyl ether with 2,5-dimethyl-2,5-hexanediamine. Lawrence Livermore Laboratory. [Link]
-
Tanaka, Y., & Kakiuchi, H. (1965). Oligomerization of Substituted Phenyl Glycidyl Ethers with Tertiary Amine. Journal of Macromolecular Science, Part A: Pure and Applied Chemistry, 1(3), 471-490. [Link]
-
L. Shechter, J. Wynstra, R.P. Kurkjy. (1956). Glycidyl ether reactions with amines. Semantic Scholar. [Link]
-
B. S. Kumar, et al. (2020). Highly regioselective ring-opening of epoxides with amines: A metal- and solvent-free protocol for the synthesis of β-amino alcohols. Chemical Communications, 56(15), 2267-2270. [Link]
-
White, D. E., & Jacobsen, E. N. (2014). Nucleophilic ring opening of trans-2,3-disubstituted epoxides to β-amino alcohols with catalyst-controlled regioselectivity. Tetrahedron, 70(36), 6175-6180. [Link]
-
ACE Organic. (2009). Ring Opening of Epoxypropane Using Methylamine. YouTube. [Link]
-
Wikipedia. (n.d.). Amine alkylation. [Link]
-
LibreTexts Chemistry. (2024). 18.6: Reactions of Epoxides - Ring-opening. [Link]
-
Al-Maksoud, W. (2017). A Brief Review on Synthesis of β-amino Alcohols by Ring Opening of Epoxides. Journal of Chemical and Pharmaceutical Research, 9(4), 214-222. [Link]
-
Chemistry Steps. (2020). Epoxides Ring-Opening Reactions. [Link]
-
Kinage, A., et al. (2011). Highly Regio-Selective Synthesis of β-Amino Alcohol by Reaction with Aniline and Propylene Carbonate in Self Solvent System over Large Pore Zeolite Catalyst. Green and Sustainable Chemistry, 1(3), 76-84. [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Epoxides Ring-Opening Reactions - Chemistry Steps [chemistrysteps.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. semanticscholar.org [semanticscholar.org]
- 5. apps.dtic.mil [apps.dtic.mil]
- 6. acgpubs.org [acgpubs.org]
- 7. cpsm.kpi.ua [cpsm.kpi.ua]
- 8. tandfonline.com [tandfonline.com]
stability issues and degradation products of 3-Isopropoxy-2-(methylamino)propan-1-ol
Welcome to the technical support guide for 3-Isopropoxy-2-(methylamino)propan-1-ol. This document is intended for researchers, scientists, and drug development professionals. It provides in-depth technical information, troubleshooting advice, and validated protocols to address stability challenges you may encounter during your experiments. The insights herein are synthesized from established principles of medicinal chemistry and forced degradation studies of structurally analogous compounds.
Introduction to 3-Isopropoxy-2-(methylamino)propan-1-ol
3-Isopropoxy-2-(methylamino)propan-1-ol is an amino alcohol derivative featuring a secondary amine, a secondary alcohol, and an ether linkage. Its structure is analogous to many beta-adrenergic blocking agents (beta-blockers), which are widely used in pharmaceuticals. This structural similarity suggests that it may share common stability characteristics and degradation pathways with this class of drugs. Understanding its stability profile is critical for ensuring the accuracy of experimental results, the integrity of analytical methods, and the safety and efficacy of potential drug formulations.
This guide will help you anticipate and troubleshoot stability issues by providing a framework for identifying potential degradation products and understanding the conditions that may cause them.
Frequently Asked Questions (FAQs) on Stability and Degradation
Q1: What are the primary environmental factors that can cause the degradation of 3-Isopropoxy-2-(methylamino)propan-1-ol?
Based on its chemical structure, the compound is susceptible to degradation under several conditions:
-
Hydrolysis: The ether linkage can be susceptible to cleavage under acidic or, to a lesser extent, alkaline conditions. Hydrolysis is a common degradation pathway for many pharmaceutical compounds containing ester or ether groups.[1][2]
-
Oxidation: The secondary amine and secondary alcohol moieties are potential sites for oxidation. This can be initiated by atmospheric oxygen, peroxides present in solvents, or other oxidizing agents.
-
Photolysis: Exposure to light, particularly UV radiation, can provide the energy needed to initiate degradation reactions. Light-sensitive functional groups can absorb this energy and form reactive species.[2]
-
Thermal Stress: Elevated temperatures can accelerate all degradation pathways, including hydrolysis, oxidation, and other rearrangement reactions.
Q2: What are the most probable degradation pathways for this molecule?
While specific data for this exact molecule is limited, we can predict the most likely degradation pathways by examining forced degradation studies of structurally similar beta-blockers like bisoprolol and metoprolol.[3][4] The key reactive sites are the ether bond, the secondary amine, and the secondary alcohol.
The probable pathways include:
-
O-Dealkylation (Hydrolysis): Cleavage of the isopropoxy ether bond, likely under acidic conditions, would yield propane-1,2,3-triol (glycerol) and isopropylamine.
-
N-Dealkylation/Oxidation: The methylamino group could be oxidized or cleaved, leading to the formation of a primary amine or a ketone.
-
Oxidation of the Alcohol: The secondary alcohol can be oxidized to a ketone.
-
Deamination: The elimination of the amino group is a known reaction pathway for amino alcohols.[5]
Q3: What are the potential degradation products I should be looking for?
Based on the pathways described above, the following are plausible degradation products (DPs). It is crucial to use analytical techniques like LC-MS to confirm their identity.
| Degradation Product (DP) Name | Molecular Formula | Molecular Weight ( g/mol ) | Probable Formation Pathway |
| 2-Amino-3-isopropoxypropan-1-ol | C₆H₁₅NO₂ | 133.19 | N-Demethylation |
| 3-Isopropoxy-2-oxopropan-1-ol | C₆H₁₂O₃ | 132.16 | Oxidation of Secondary Alcohol |
| 3-Isopropoxy-1-hydroxypropan-2-one | C₆H₁₂O₃ | 132.16 | Oxidation of Secondary Alcohol |
| Propane-1,2,3-triol (Glycerol) | C₃H₈O₃ | 92.09 | O-Dealkylation (Hydrolysis) |
| Isopropylamine | C₃H₉N | 59.11 | O-Dealkylation (Hydrolysis) |
Q4: How should I properly store 3-Isopropoxy-2-(methylamino)propan-1-ol to ensure its stability?
To minimize degradation, the compound should be stored under controlled conditions:
-
Temperature: Store at recommended low temperatures (e.g., 2-8 °C or -20 °C), as specified by the supplier.
-
Light: Protect from light by using amber vials or storing in a dark place.
-
Atmosphere: For long-term storage, consider purging the container with an inert gas like argon or nitrogen to displace oxygen and prevent oxidation.
-
Container: Use well-sealed, non-reactive containers (e.g., glass or PTFE-lined caps).
Q5: What analytical method is best for monitoring the stability of this compound and detecting its degradation products?
A stability-indicating analytical method is required. The most effective technique is Liquid Chromatography-Mass Spectrometry (LC-MS) .
-
LC (Liquid Chromatography): A reverse-phase method using a C18 column is typically effective for separating the parent compound from its more polar degradation products.[3][6]
-
MS (Mass Spectrometry): Provides mass information that is essential for the tentative identification and confirmation of degradation products.
-
UV Detection: Can be used for quantification. Based on analogous compounds, a detection wavelength between 220-230 nm should be appropriate.[4][7]
Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments.
| Problem / Observation | Potential Cause | Recommended Action & Explanation |
| Appearance of new, unexpected peaks in my HPLC/UPLC chromatogram. | Compound Degradation. The new peaks are likely degradation products formed during sample preparation, storage, or analysis. | 1. Confirm Degradation: Perform a forced degradation study (see Protocol 1) on a sample of the pure compound. Compare the retention times and mass spectra of the peaks generated under stress with the unexpected peaks in your experimental sample. This helps to confirm their identity as degradants. 2. Review Sample Handling: Analyze your sample preparation workflow. Are samples left at room temperature for extended periods? Are they exposed to light? Are you using solvents that may contain peroxides (e.g., older THF or ether)? Implement stricter controls, such as preparing samples on ice and using fresh, high-purity solvents. |
| Loss of potency or lower-than-expected concentration of the active compound. | Instability in Solution. The compound may be degrading in the solvent system you are using. The rate of degradation can be highly dependent on pH. | 1. pH-Rate Profile: Conduct a preliminary study by dissolving the compound in buffers of different pH values (e.g., pH 3, 7, 9) and analyzing the concentration over time (e.g., 0, 4, 8, 24 hours). This will identify the pH of maximum stability. 2. Solvent Selection: Ensure your chosen solvent is compatible and does not promote degradation. For aqueous solutions, use buffered systems to maintain a stable pH. |
| Inconsistent results and poor reproducibility between analytical runs. | On-instrument Degradation or Adsorption. The compound might be unstable under the analytical conditions (e.g., mobile phase pH, column temperature) or may be adsorbing to surfaces in the autosampler or column. | 1. Check Mobile Phase pH: Ensure the mobile phase pH is within the stable range identified for the compound. 2. Reduce Autosampler Temperature: Set the autosampler temperature to a low value (e.g., 4 °C) to prevent degradation of samples waiting in the queue. 3. Passivate System: If adsorption is suspected (evidenced by peak tailing or poor recovery), consider passivating the LC system by injecting a high-concentration standard or using columns with inert surfaces. |
Visualizations and Workflows
Potential Degradation Pathways
The following diagram illustrates the primary molecular structure and the potential sites of degradation leading to key products.
Caption: Predicted degradation pathways for 3-Isopropoxy-2-(methylamino)propan-1-ol.
Forced Degradation Study Workflow
This workflow provides a systematic approach to investigating the stability of the compound.
Caption: Workflow for a comprehensive forced degradation study.
Experimental Protocols
Protocol 1: Forced Degradation (Stress Testing)
Objective: To intentionally degrade the compound under various stress conditions to identify potential degradation products and assess its intrinsic stability. This protocol is adapted from established methods for related beta-blockers.[4]
Materials:
-
3-Isopropoxy-2-(methylamino)propan-1-ol
-
Methanol (HPLC grade)
-
0.1 M Hydrochloric Acid (HCl)
-
0.1 M Sodium Hydroxide (NaOH)
-
3% Hydrogen Peroxide (H₂O₂)
-
Water (HPLC grade)
-
Class A volumetric flasks and pipettes
-
pH meter
-
Heating block or water bath
-
Photostability chamber
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of the compound at 1 mg/mL in methanol.
-
Stress Sample Preparation: For each condition below, add 1 mL of the stock solution to a 10 mL volumetric flask.
-
Acid Hydrolysis: Add 1 mL of 0.1 M HCl. Keep at 60°C for 24 hours.
-
Base Hydrolysis: Add 1 mL of 0.1 M NaOH. Keep at 60°C for 24 hours.
-
Oxidative Degradation: Add 1 mL of 3% H₂O₂. Keep at room temperature, protected from light, for 24 hours.
-
Thermal Degradation: Add 1 mL of HPLC grade water. Keep at 80°C for 48 hours.
-
Photolytic Degradation: Add 1 mL of HPLC grade water. Expose the solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
-
Control Sample: Add 1 mL of HPLC grade water. Keep at room temperature, protected from light.
-
-
Sample Finalization:
-
Before analysis, allow all samples to cool to room temperature.
-
Neutralize the acidic and basic samples with an equivalent amount of 0.1 M NaOH or 0.1 M HCl, respectively.
-
Dilute all samples to the final volume (10 mL) with a 50:50 mixture of water and methanol. The final concentration will be 0.1 mg/mL (100 µg/mL).
-
-
Analysis: Analyze all samples immediately using the Stability-Indicating LC-MS method described in Protocol 2.
Summary of Stress Conditions
| Stress Condition | Reagent | Temperature | Duration |
| Acid Hydrolysis | 0.1 M HCl | 60 °C | 24 hours |
| Base Hydrolysis | 0.1 M NaOH | 60 °C | 24 hours |
| Oxidation | 3% H₂O₂ | Room Temp | 24 hours |
| Thermal | Water | 80 °C | 48 hours |
| Photolytic | Water | Ambient | >1.2 million lux·hr |
Protocol 2: Stability-Indicating UPLC-MS Method
Objective: To develop a chromatographic method capable of separating the parent compound from all process-related impurities and degradation products.
Instrumentation and Columns:
-
UPLC/HPLC system with a UV/PDA detector and coupled to a Mass Spectrometer (e.g., Q-TOF or Triple Quadrupole).
-
Column: C18 reverse-phase column (e.g., Waters Acquity BEH C18, 2.1 x 50 mm, 1.7 µm).
Chromatographic Conditions:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient Elution:
Time (min) %A %B 0.0 95 5 5.0 5 95 6.0 5 95 6.1 95 5 | 7.0 | 95 | 5 |
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 2 µL
-
UV Detection Wavelength: 225 nm
Mass Spectrometry Conditions (Example for ESI+):
-
Ionization Mode: Electrospray Ionization, Positive (ESI+)
-
Capillary Voltage: 3.5 kV
-
Cone Voltage: 30 V
-
Source Temperature: 120 °C
-
Desolvation Temperature: 350 °C
-
Scan Range: m/z 50-500
Method Validation: This method must be validated according to ICH Q2(R1) guidelines to ensure it is suitable for its intended purpose. Validation should include specificity (demonstrated by the forced degradation study), linearity, accuracy, precision, and robustness.
References
-
Lazarevska Todevska, E., Piponski, M., & Stefova, M. (2022). Forced degradation studies and structural characterization of related substances of bisoprolol fumarate in finished drug product using LC–UV–MS/MS. Journal of the Serbian Chemical Society, 87(10), 1185–1202. [Link][6]
-
Lazarevska Todevska, E., Piponski, M., & Stefova, M. (2022). Forced degradation studies and structural characterization of related substances of bisoprolol fumarate in finished drug product using LC-UV-MS/MS. Academia.edu. [Link][3]
-
Method Development, Validation & Forced Degradation Studies For The Determination Of Metoprolol Succinate In Bulk & Phar. (2025). IJCRT.org. [Link]
-
Patel, Y., et al. (2023). Characterization of Degradation Products of Bisoprolol by LC-MS and In-silico Determination of Toxicity and Biological Activity. Impactfactor.org. [Link][4]
-
ResearchGate. (2022). Forced degradation studies and structural characterization of related substances of bisoprolol fumarate in finished drug product using LC-UV-MS/MS. [Link]
-
ResearchGate. Ehrlich degradation pathway from amino acid to alcohol. [Link]
-
GPnotebook. (2018). Amino acid degradation. [Link]
-
Royal Society of Chemistry. CHAPTER 2: Hydrolytic Degradation. [Link]
-
Zhang, M., et al. (2019). Quantitative analysis of 3-isopropylamino-1,2-propanediol as a degradation product of metoprolol in pharmaceutical dosage forms by HILIC-CAD. PMC. [Link]
-
Pharmacy 180. Drug degradation pathways. [Link]
-
Wu, J., et al. (2017). Overview on the Synthesis of (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol. Semantic Scholar. [Link]
-
Hartvigsen, J., et al. (2013). Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. PMC. [Link]
-
Spadaro, A., et al. (2013). Amino Alcohol Oxidation with Gold Catalysts: The Effect of Amino Groups. MDPI. [Link]
Sources
- 1. books.rsc.org [books.rsc.org]
- 2. pharmacy180.com [pharmacy180.com]
- 3. (PDF) Forced degradation studies and structural characterization of related substances of bisoprolol fumarate in finished drug product using LC-UV-MS/MS [academia.edu]
- 4. impactfactor.org [impactfactor.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. ijcrt.org [ijcrt.org]
scaling up the production of chiral amino alcohols
Technical Support Center: Scaling Up Chiral Amino Alcohols Status: Online | Role: Senior Application Scientist Ticket ID: SC-AA-2024-001
Introduction: The Scale-Up Cliff
Welcome to the technical support hub for chiral amino alcohol production. You are likely here because a protocol that worked perfectly on a 50mg scale in a scintillation vial is failing at the 100g or 1kg scale.
Chiral amino alcohols (e.g., pseudoephedrine analogs, Duloxetine intermediates) are "privileged structures" in drug development but are notoriously difficult to scale due to three converging factors:
-
Chemospecificity: Competition between amine and alcohol functionalities.
-
Stereolability: Risk of racemization during workup.
-
Process Hazards: Exotherms in hydrogenation or inhibition in biocatalysis.
This guide is structured as a Tiered Troubleshooting System , moving from Biocatalysis (Tier 1) to Chemical Synthesis (Tier 2) and Downstream Processing (Tier 3).
Tier 1: Biocatalytic Scale-Up (Transaminases & Amine Dehydrogenases)
Core Philosophy: Biocatalysis is the preferred industrial route for chiral amines due to high enantioselectivity (
Diagnostic Workflow: Why is my conversion stalling?
Q1: My transaminase (ATA) reaction stalls at ~50% conversion despite adding more enzyme. Why? Diagnosis: You are fighting a reversible equilibrium. Unlike irreversible chemical reductions, transaminases require an equilibrium displacement strategy. The Fix:
-
Method A (Isopropylamine Donor): Use isopropylamine (IPA) as the amine donor. The coproduct is acetone.
-
Action: Apply mild vacuum (200-300 mbar) or a nitrogen sweep to continuously remove volatile acetone, driving the equilibrium to the right [1, 5].
-
-
Method B (Lactate Dehydrogenase Cascade): If using Alanine as a donor, the coproduct is Pyruvate. Pyruvate strongly inhibits many transaminases.
-
Action: Add Lactate Dehydrogenase (LDH) and NADH to reduce Pyruvate to Lactate, removing the inhibitor and the coproduct simultaneously [7].
-
Q2: The enzyme precipitates or forms a "gum" when I scale up the substrate concentration to 50 g/L. Diagnosis: Solvent shock or pH drift. The Fix:
-
Cosolvent Selection: DMSO is common but hard to remove. Switch to 10-20% v/v IPA (Isopropyl alcohol) or MTBE . These often stabilize ATAs better than DMSO at scale.
-
pH Control: Amino alcohol formation releases hydroxide or consumes protons depending on the donor. At 100g scale, buffer capacity is exceeded.
-
Action: Install an auto-titrator maintaining pH 7.5–8.0 using 1M HCl or NaOH. Do not rely on phosphate buffer alone at >50mM substrate load.
-
Visual Logic: The Equilibrium Shift
Caption: Figure 1. Equilibrium displacement strategy for Transaminase reactions. Continuous removal of acetone (coproduct) is critical to drive conversion >50% and prevent product inhibition.
Tier 2: Chemical Asymmetric Synthesis (Hydrogenation)
Core Philosophy: Asymmetric Hydrogenation (AH) is faster but riskier. Success depends on Catalyst-Substrate matching and Heat Management .
Diagnostic Workflow: Reaction Safety & Selectivity
Q3: I see a sudden exotherm followed by a drop in enantioselectivity (ee). Diagnosis: "Runaway" hydrogenation. High temperatures accelerate the non-selective racemic background reaction faster than the catalytic enantioselective pathway. The Fix:
-
Dosing Control: Do not load all hydrogen at once if using a batch reactor. Use semi-batch mode : maintain constant pressure (e.g., 20 bar) but feed the substrate slowly.
-
Temperature Mapping: AH is exothermic. If internal temp > 50°C (for Ru/Rh catalysts), the metal-ligand complex may dissociate or the ligand may decohere.
-
Limit: Keep T < 40°C. Use active cooling jackets, not just ambient air [3].
-
Q4: The catalyst (Ru-BINAP or Rh-DuPhos) dies after 10 turnovers at scale. Diagnosis: Poisoning by impurities. Trace sulfur or free amines in the substrate are fatal to noble metals. The Fix:
-
Pre-treatment: Pass the substrate solution through a pad of activated carbon or silica before adding the catalyst.
-
Scavenging: If the substrate is an amine salt (e.g., hydrochloride), ensure no free HCl is present, as it can degrade acid-sensitive ligands like DuPhos.
Protocol: 100g Scale Asymmetric Hydrogenation (Safety First)
| Parameter | Specification | Rationale |
| Catalyst Loading | S/C 1000:1 to 2000:1 | Lower loading minimizes metal removal costs later. |
| Pressure | 20–50 bar H₂ | High pressure favors the catalytic cycle over catalyst deactivation. |
| Solvent | Methanol or TFE (Trifluoroethanol) | TFE enhances H₂ solubility and stabilizes the catalyst [9]. |
| Safety Check | Oxygen < 10 ppm | Purge reactor 3x with N₂ before H₂ introduction. Ru catalysts are pyrophoric. |
Tier 3: Downstream Processing (Purification)
Core Philosophy: You have the molecule, but can you isolate it? Amino alcohols are amphoteric (soluble in both water and organics), making extraction a nightmare.
Diagnostic Workflow: Isolation Nightmares
Q5: I have a massive emulsion during extraction. Diagnosis: Amino alcohols act as surfactants at neutral pH. The Fix:
-
pH Swing:
-
Acidify to pH 2 (Product goes to aqueous phase; impurities stay in organic).
-
Wash organic layer.[1]
-
Basify aqueous layer to pH 12 (Product becomes free base).
-
Extract rapidly with Dichloromethane (DCM) or n-Butanol .
-
-
Salting Out: Add NaCl to saturation in the aqueous phase to force the amino alcohol into the organic layer.
Q6: How do I upgrade the ee from 90% to >99% without chromatography? Diagnosis: You need a resolution step. The Fix:
-
Diastereomeric Salt Formation: React the crude amino alcohol with a chiral acid (e.g., L-Tartaric acid, Mandelic acid).
Visual Logic: The "Safety Loop" for Hydrogenation
Caption: Figure 2. Safety logic for scaling up high-pressure asymmetric hydrogenation. Note the critical loop between exotherm monitoring and active cooling.
References
-
BenchChem. (2025).[5] Challenges in the scale-up production of 3-Amino-1-(furan-3-yl)propan-1-ol. 5[5][6][7][8][9]
-
Gauss Centre for Supercomputing. (2025). Continuous, stable processes for the sustainable enzymatic production of chiral amino alcohols integrating downstream processing. 10[3][4][5][6][7][8][9][11][12][13]
-
Advanced Journal of Chemistry, Section B. (2024). Asymmetric Hydrogenation Methods for the Synthesis of Chiral Molecules. 11[5][6][7][8][9]
-
Organic Chemistry Portal. (2017). A Michael Addition-Asymmetric Transfer Hydrogenation One-Pot Enantioselective Tandem Process. 2[5][6][7][8][9]
-
Hovione. (2020).[12] Technical advances towards the industrial application of transaminases for the synthesis of chiral amines. 8[3][4][5][6][7][8][9][11][12][13]
-
Westlake University. (2023). New Approach Facilitates Chiral Amino Alcohol Synthesis. 14[5][6][7][8][9][11][12]
-
Green Chemistry (RSC). (2016). Transaminase biocatalysis: optimization and application. 3[5][6][7][8][9]
-
UCL Discovery. (2015). Multi-step biocatalytic strategies for chiral amino alcohol synthesis. 4[4][5][6][7][8][9][11][12][13]
-
Organic Chemistry Frontiers (RSC). (2022). Highly efficient synthesis of enantioenriched β-hydroxy α-amino acid derivatives via Ir-catalyzed dynamic kinetic asymmetric hydrogenation. [5][6][7][8][9][11][12]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. A Michael Addition-Asymmetric Transfer Hydrogenation One-Pot Enantioselective Tandem Process for Syntheses of Chiral γ-Secondary Amino Alcohols [organic-chemistry.org]
- 3. Transaminase biocatalysis: optimization and application - Green Chemistry (RSC Publishing) DOI:10.1039/C6GC02328B [pubs.rsc.org]
- 4. api.core.ac.uk [api.core.ac.uk]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Technical advances towards the industrial application of transaminases for the synthesis of chiral amines | Hovione [hovione.com]
- 9. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 10. Continuous, stable processes for the sustainable enzymatic production of chiral amino alcohols integrating downstream processing: Gauss Centre for Supercomputing e.V. [gauss-centre.eu]
- 11. ajchem-b.com [ajchem-b.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Engineered enzymatic cascade converts diols to amino alcohols - Green Chemistry (RSC Publishing) DOI:10.1039/D4GC02141J [pubs.rsc.org]
- 14. New Approach Facilitates Chiral Amino Alcohol Synthesis [science.westlake.edu.cn]
Technical Support Center: Characterization of Novel Chemical Entities
A Guide for Researchers, Scientists, and Drug Development Professionals
Section 1: Purity, Stability, and Sample Integrity: The Foundation of Good Data
The most sophisticated analysis is meaningless if the compound itself is not well-understood. Purity and stability are not mere checkboxes; they are the bedrock of your entire characterization effort.[1] Authors have a responsibility to provide convincing evidence for the homogeneity and identity of all new compounds.[3][4]
Frequently Asked Questions (FAQs)
Q1: My ¹H NMR spectrum looks perfectly clean, but my LC-MS shows multiple peaks. Is my compound impure?
This is a classic and frequent discrepancy that stems from the fundamental differences between these two powerful analytical techniques.[5]
-
The Scientist's Explanation: Nuclear Magnetic Resonance (NMR) is a bulk spectroscopic technique that provides an averaged picture of all sufficiently concentrated molecules in your sample.[5] Its sensitivity is relatively low; minor impurities, often those below 1-5 mol%, may not be visible above the baseline noise.[5] In contrast, Mass Spectrometry (MS) is an exceptionally sensitive technique that ionizes molecules and separates them by their mass-to-charge ratio.[5][6] It can easily detect trace impurities (<0.1%), especially if those impurities ionize more efficiently than your main compound.[5]
-
Troubleshooting Guide:
-
Re-evaluate the LC-MS Data: Are the extra peaks actual impurities, or could they be artifacts of the MS analysis? Look for common adducts like sodium ([M+Na]⁺) or potassium ([M+K]⁺), which are frequently observed in electrospray ionization (ESI) and do not indicate impurity.[5] Also, consider in-source fragmentation or the presence of different charge states of your compound.
-
Use an Orthogonal Purity Method: Do not rely on a single method. High-Performance Liquid Chromatography (HPLC) with a UV detector is a standard and robust method for purity assessment.[][8] The Journal of Medicinal Chemistry, for example, requires purity of >95% for all tested compounds, which can be established by HPLC or elemental analysis.[9]
-
Perform Quantitative NMR (qNMR): If you suspect the impurities are minor, absolute quantitative ¹H NMR spectroscopy is an excellent method for purity determination that is orthogonal to chromatography.[9]
-
Purify and Re-analyze: If orthogonal methods confirm the presence of impurities, further purification of your compound is necessary.
-
Q2: My compound's bioassay results are inconsistent between batches. What could be the cause?
Inconsistent biological activity is a major red flag. While assay variability itself can be a factor, the root cause often lies with the compound.
-
The Scientist's Explanation: Batch-to-batch variability in biological data often points to issues with compound purity, stability, or solubility. A seemingly minor impurity in one batch could be highly potent, leading to skewed results.[9] Furthermore, if your compound is unstable, it may degrade during storage or in the assay medium, leading to lower observed activity over time. Low solubility is another common culprit; if the compound precipitates in the assay buffer, its effective concentration will be much lower than intended, causing underestimated activity and variable data.[10]
-
Troubleshooting Guide:
-
Establish a Rigorous QC Protocol for Each Batch: Every new batch must be fully re-characterized. Do not assume a repeated synthesis will yield identical results. The minimum characterization for a new batch should include:
-
Conduct Stability Studies: Assess the stability of your compound under relevant conditions (e.g., in DMSO stock solution, in aqueous assay buffer). Use HPLC to monitor the appearance of degradation products over time.
-
Measure Solubility: Experimentally determine the solubility of your compound in the bioassay buffer. If solubility is low, consider strategies like using a different formulation, adjusting the pH, or accepting that the maximum testable concentration is limited.[10]
-
Review Sample Handling: Ensure consistent sample handling and storage procedures. Multiple freeze-thaw cycles of DMSO stocks can cause compound precipitation, especially after absorbing moisture from the air.[10]
-
Section 2: Spectroscopic & Spectrometric Characterization
NMR and MS are the cornerstones of structural elucidation. However, they are prone to artifacts and misinterpretation if not approached with a critical eye.
Frequently Asked Questions (FAQs)
Q1: My high-resolution mass spec (HRMS) data doesn't match my expected molecular formula. What should I check first?
An incorrect HRMS reading can halt a project, but it's often a solvable problem. The key is to systematically rule out common sources of error.
-
The Scientist's Explanation: While HRMS is incredibly accurate, the observed mass is highly dependent on the ion being analyzed. The most common error is misidentifying the ion. Researchers often look for the protonated molecule ([M+H]⁺) but may instead be observing a sodium adduct ([M+Na]⁺), or even an unexpected fragment if the molecule is labile.[5] Additionally, instrument calibration and sample purity are critical factors.
-
Troubleshooting Workflow: The following workflow provides a systematic approach to diagnosing discrepancies between your NMR and MS data.
}
Caption: Troubleshooting workflow for NMR and MS data discrepancies.Section 3: In Vitro Biological Assay Pitfalls
Once a compound's structure and purity are confirmed, the next step is to assess its biological activity. In vitro assays are essential tools, but they are fraught with potential artifacts that can generate misleading data.[12]
Frequently Asked Questions (FAQs)
Q1: My compound is a potent inhibitor in an isolated enzyme assay but shows no activity in a cell-based assay. What's happening?
This is a very common and important observation in drug discovery. It highlights the gap between a simplified biochemical system and the complexity of a living cell.[13]
-
The Scientist's Explanation: There are several potential reasons for this discrepancy:
-
Cell Permeability: The compound may simply be unable to cross the cell membrane to reach its intracellular target.
-
Cellular Efflux: Many cell lines, especially those derived from tumors, overexpress efflux pumps (like P-glycoprotein) that actively remove foreign compounds from the cell, preventing them from reaching an effective concentration.[14]
-
Metabolism: The cell may be metabolizing your compound into an inactive form.
-
Assay Artifact: The activity in the biochemical assay might have been an artifact. Fluorescent or colored compounds can interfere with optical readouts, and some molecules act nonspecifically by aggregating or reacting with assay reagents.[12] These are often referred to as Pan-Assay Interference Compounds (PAINS).[15]
-
-
Troubleshooting Guide:
-
Rule out Assay Interference: Review the structure of your compound for known PAINS substructures. Conduct control experiments, such as running the assay in the absence of the enzyme, to check for direct interference with the detection reagents.
-
Assess Cell Permeability: Use computational models (e.g., calculating cLogP) to predict permeability. Experimental assays like the Parallel Artificial Membrane Permeability Assay (PAMPA) can provide direct evidence.
-
Use a Different Cell Line: If you suspect efflux is an issue, try a cell line that is known to have low expression of common efflux pumps.
-
Conduct a Target Engagement Assay: If possible, use an assay that directly measures whether your compound is binding to its target within the cell (e.g., Cellular Thermal Shift Assay - CETSA). This can distinguish between a lack of permeability and a lack of on-target activity in the cellular environment.
-
| Table 1: Typical Purity Requirements in Drug Discovery | |
| Discovery Stage | Recommended Purity |
| High-Throughput Screening (HTS) | >90% |
| Lead Optimization | >95% |
| In Vitro ADME/Tox Testing | >95% |
| In Vivo Efficacy/PK Studies | >98% |
Protocols and Methodologies
A self-validating system is crucial for trustworthy results. The following protocol for HPLC purity analysis includes steps for system suitability to ensure the instrument is performing correctly before analyzing samples.
Experimental Protocol: HPLC Purity Assessment
-
Objective: To determine the purity of a novel compound using reverse-phase HPLC with UV detection.
-
Materials:
-
HPLC system with UV-Vis detector, autosampler, and column oven.
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
HPLC-grade acetonitrile (ACN) and water.
-
HPLC-grade formic acid (FA) or trifluoroacetic acid (TFA).
-
Test compound, accurately weighed and dissolved in a suitable solvent (e.g., DMSO or ACN) to ~1 mg/mL.
-
-
Method:
-
Mobile Phase Preparation:
-
System Preparation:
-
Purge the system with the new mobile phases.
-
Equilibrate the column with the initial mobile phase conditions (e.g., 95% A / 5% B) at a flow rate of 1.0 mL/min until a stable baseline is achieved.[18] Set column temperature to 30°C.
-
-
System Suitability Test (SST):
-
Inject a standard mixture (or a previously well-characterized compound) to verify system performance (retention time stability, peak shape, resolution). This must be done before running samples.
-
-
Sample Analysis:
-
Inject 5-10 µL of the sample solution.
-
Run a gradient elution method. A typical screening gradient is:
-
0-20 min: 5% to 95% B
-
20-25 min: Hold at 95% B
-
25-26 min: Return to 5% B
-
26-30 min: Re-equilibrate at 5% B
-
-
Monitor the chromatogram at a wavelength where the compound has strong absorbance (e.g., 254 nm, or a wavelength determined by a UV scan).
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate purity by dividing the peak area of the main compound by the total area of all peaks and multiplying by 100.
-
Note: This "area percent" method assumes all components have a similar extinction coefficient at the monitored wavelength. For highly accurate purity determination, a reference standard and a calibration curve are required.[8]
-
-
References
-
Small Business Assistance: Frequently Asked Questions for New Drug Product Exclusivity. (2016). U.S. Food and Drug Administration. Retrieved from [Link]
-
Techniques for Chromatography Testing and Mass Spectrometry. (2023). Labinsights. Retrieved from [Link]
-
Top 5 Methods of Assessing Chemical Purity. (n.d.). Moravek, Inc. Retrieved from [Link]
-
Common Challenges in Biochemical Assays and How to Overcome Them. (2025). BellBrook Labs. Retrieved from [Link]
-
Experimental reporting. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]
-
Addressing Data Quality Challenges in Drug Discovery. (n.d.). Elucidata. Retrieved from [Link]
-
Compound Characterization Checklist. (n.d.). ACS Publications - American Chemical Society. Retrieved from [Link]
-
Understanding Assay, Purity, and Potency in Analytical Chemistry. (2025). Medikamenter QS. Retrieved from [Link]
-
Gfesser, G. A., & Kennan, A. J. (2014). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. Journal of Medicinal Chemistry, 57(21), 8783–8784. Retrieved from [Link]
-
Author Guidelines. (2025). The Journal of Organic Chemistry - American Chemical Society. Retrieved from [Link]
-
New chemical entity. (n.d.). Wikipedia. Retrieved from [Link]
-
What is New Chemical Entity (NCE)? (n.d.). Freyr Solutions. Retrieved from [Link]
-
New chemical entity (NCE), new molecular entity (NME). (n.d.). REVIVE - GARDP. Retrieved from [Link]
-
Characterising new chemical compounds & measuring results. (n.d.). Royal Society Publishing. Retrieved from [Link]
-
Overcoming Common Challenges in In Vitro Testing: How to Ensure Accuracy, Consistency, and Regulatory Compliance. (2025). CMDC Labs. Retrieved from [Link]
-
Di, L., & Kerns, E. H. (2015). Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization. Expert Opinion on Drug Discovery, 10(8), 843-853. Retrieved from [Link]
-
Data Interpretation and Management Tools for Application in Pharmaceutical Research. (n.d.). IntechOpen. Retrieved from [Link]
-
T-Ci, D., & Weaver, R. J. (2019). Key Challenges and Opportunities Associated with the Use of In Vitro Models to Detect Human DILI: Integrated Risk Assessment and Mitigation Plans. Toxicological Sciences, 169(2), 317–329. Retrieved from [Link]
-
Successful Completion of a Research Degree: Guidelines for Experimentalists. (n.d.). University of Bristol. Retrieved from [Link]
-
Al-Ali, H. K., & El-Gamal, M. I. (2017). Common problems and artifacts encountered in solution-state NMR experiments. Concepts in Magnetic Resonance Part A, 46A(1), e21422. Retrieved from [Link]
-
Newman, D. J. (2021). Problems that Can Occur when Assaying Extracts to Pure Compounds in Biological Systems. Journal of Natural Products, 84(4), 1216–1220. Retrieved from [Link]
-
Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro! (2025). PharmaCores. Retrieved from [Link]
-
HPLC Troubleshooting Guide. (n.d.). Crawford Scientific. Retrieved from [Link]
-
Analytical Services to Characterize New Chemical Entities. (n.d.). Pacific BioLabs. Retrieved from [Link]
-
Reader Beware: Interpreting Clinical Trial Data. (n.d.). ASH Publications. Retrieved from [Link]
-
LC Chromatography Troubleshooting Guide. (2023). HALO Columns. Retrieved from [Link]
-
HPLC Troubleshooting Guide. (n.d.). University of Athens. Retrieved from [Link]
-
Farré, M. J., & Parella, T. (2023). Identifying and Overcoming Artifacts in 1H-Based Saturation Transfer NOE NMR Experiments. Journal of the American Chemical Society, 145(10), 5894–5903. Retrieved from [Link]
Sources
- 1. moravek.com [moravek.com]
- 2. Addressing Data Quality Challenges in Drug Discovery [elucidata.io]
- 3. Experimental reporting [rsc.org]
- 4. royalsocietypublishing.org [royalsocietypublishing.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. labinsights.nl [labinsights.nl]
- 8. medikamenterqs.com [medikamenterqs.com]
- 9. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Author Guidelines [researcher-resources.acs.org]
- 12. bellbrooklabs.com [bellbrooklabs.com]
- 13. cmdclabs.com [cmdclabs.com]
- 14. Key Challenges and Opportunities Associated with the Use of In Vitro Models to Detect Human DILI: Integrated Risk Assessment and Mitigation Plans - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Problems that Can Occur when Assaying Extracts to Pure Compounds in Biological Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro! [pharmacores.com]
- 17. eclass.uoa.gr [eclass.uoa.gr]
- 18. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Validation & Comparative
A Comparative Guide to the Validation of an Analytical Method for 3-Isopropoxy-2-(methylamino)propan-1-ol
This guide provides a comprehensive framework for the development and validation of a robust analytical method for 3-Isopropoxy-2-(methylamino)propan-1-ol. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple checklist of validation parameters. It delves into the causality behind experimental choices, compares viable analytical alternatives, and is grounded in the authoritative standards of the pharmaceutical industry. Our objective is to equip you with the scientific rationale and practical protocols necessary to build a self-validating analytical system that ensures data integrity, product quality, and regulatory compliance.
Introduction: The Analytical Imperative for 3-Isopropoxy-2-(methylamino)propan-1-ol
3-Isopropoxy-2-(methylamino)propan-1-ol is a substituted propanolamine derivative. Compounds of this class are common scaffolds in medicinal chemistry, often serving as key intermediates or active pharmaceutical ingredients (APIs).[1][2] The precise quantification of this analyte, along with the detection of any impurities, is paramount for ensuring the safety, efficacy, and quality of a final drug product.
An analytical method is not merely a procedure; it is a quality control tool. Its validation is the documented process of proving that the method is "fit for its intended purpose."[3][4][5][6] This guide will compare two primary chromatographic techniques—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC)—and provide a detailed roadmap for their validation in the context of analyzing 3-Isopropoxy-2-(methylamino)propan-1-ol.
The Regulatory Bedrock: ICH and FDA Guidelines
The validation process is not arbitrary. It is governed by a harmonized framework established by the International Council for Harmonisation (ICH) and adopted by major regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[7][8][9] The cornerstone document for this process is the ICH Q2(R1) guideline, "Validation of Analytical Procedures: Text and Methodology," with the more recent Q2(R2) and Q14 guidelines introducing a lifecycle-based model.[9][10][11][12] These guidelines provide the definitions and required validation characteristics that form the basis of our experimental protocols.[5]
The objective of validation is to demonstrate that the analytical procedure is suitable for its intended purpose.[3][4] This involves a thorough evaluation of performance characteristics such as accuracy, precision, specificity, linearity, range, and robustness.
A Fork in the Road: Comparing HPLC and GC for Amino Alcohol Analysis
The selection of the primary analytical technique is the most critical decision in method development. For a polar, non-volatile amino alcohol like 3-Isopropoxy-2-(methylamino)propan-1-ol, both HPLC and GC present viable, yet distinct, pathways.
High-Performance Liquid Chromatography (HPLC)
HPLC is often the workhorse of pharmaceutical analysis due to its versatility and applicability to a wide range of compounds. For polar molecules like our target analyte, a key consideration is achieving adequate retention on the stationary phase.
-
Expertise & Causality: The presence of both hydroxyl (-OH) and secondary amine (-NH) groups makes the molecule highly polar. Standard Reverse-Phase HPLC (RP-HPLC) with a C18 column may result in poor retention. Therefore, alternative strategies are necessary. Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent alternative, using a high percentage of organic solvent in the mobile phase to retain polar analytes on a polar stationary phase (like silica).[13] Another approach is pre-column derivatization to attach a chromophore or fluorophore, which not only aids in detection but can also increase hydrophobicity for better RP-HPLC retention.[14][15]
Gas Chromatography (GC)
GC offers high resolution and sensitivity, particularly when coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).
-
Expertise & Causality: The primary challenge for GC analysis of this compound is its polarity and low volatility. The hydroxyl and amine groups can cause peak tailing and poor chromatographic performance on standard GC columns.[16] To overcome this, derivatization is almost always a mandatory step. Silylation (e.g., with BSTFA) or acylation can be used to mask the polar functional groups, making the analyte more volatile and less prone to undesirable column interactions. The choice of a specialized column, such as one designed for amines, can also significantly improve peak shape.[17][18]
Comparison Table: HPLC vs. GC for 3-Isopropoxy-2-(methylamino)propan-1-ol
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |
| Sample State | Analyte in solution. | Analyte must be volatile or made volatile. |
| Derivatization | Optional (often for detection enhancement). | Often mandatory to improve volatility and peak shape. |
| Throughput | Generally higher; can be faster per sample. | Can be slower due to derivatization and longer run times. |
| Resolution | Very good, highly dependent on column/mobile phase. | Excellent, especially with capillary columns. |
| Detector Compatibility | UV-Vis, Fluorescence (FLD), Mass Spec (MS), ELSD. | Flame Ionization (FID), Mass Spec (MS), NPD. |
| Key Advantage | Broad applicability, avoids sample degradation from heat. | High sensitivity and resolving power, especially with MS. |
| Key Challenge | Achieving sufficient retention for highly polar analytes. | Requirement for derivatization adds complexity and potential for error. |
Decision Workflow: Selecting the Right Technique
The following diagram illustrates the decision-making process for choosing between HPLC and GC.
Caption: Decision tree for selecting an analytical technique.
The Validation Master Plan: A Structured Approach
A successful validation campaign begins with a detailed Validation Master Plan (VMP). This document outlines the scope, responsibilities, and procedures for the validation project.
Overall Validation Workflow
The validation process follows a logical sequence, ensuring that each parameter is evaluated systematically.
Caption: A four-phase workflow for analytical method validation.
Deep Dive into Validation Parameters
The following sections detail the core validation characteristics as mandated by ICH Q2(R1).[4][11] Each includes the scientific rationale, a step-by-step protocol, and example data.
Specificity / Selectivity
-
Expertise & Causality: Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[5] It is the foundational parameter; without it, all other measurements are unreliable. The goal is to prove that the peak response for the analyte is free from interference.
-
Experimental Protocol:
-
Prepare Samples:
-
A: Diluent/Mobile Phase Blank
-
B: Placebo (all formulation components except the analyte)
-
C: Analyte Standard Solution
-
D: Spiked Sample (Placebo spiked with analyte and known impurities)
-
E: Stressed Sample (Analyte subjected to forced degradation conditions: acid, base, oxidation, heat, light)
-
-
Analysis: Inject and run all samples through the optimized chromatographic system.
-
Evaluation:
-
Compare the chromatogram of the blank (A) and placebo (B) with the analyte standard (C) to ensure no interfering peaks at the analyte's retention time.
-
In the spiked sample (D), demonstrate that the analyte peak is resolved from all known impurity peaks.
-
In the stressed sample (E), assess the analyte peak for purity using a photodiode array (PDA) detector or MS to ensure degradation products are not co-eluting.
-
-
Linearity
-
Expertise & Causality: Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range. This is crucial for accurate quantification, as it validates the use of a calibration curve to calculate unknown sample concentrations.
-
Experimental Protocol:
-
Prepare Standards: Prepare a series of at least five calibration standards from a stock solution, spanning the expected range of the method (e.g., 50% to 150% of the target concentration).
-
Analysis: Inject each standard in triplicate.
-
Evaluation:
-
Plot the average peak area (or height) against the corresponding concentration.
-
Perform a linear regression analysis to determine the slope, y-intercept, and correlation coefficient (r) or coefficient of determination (R²).
-
-
-
Data Presentation & Acceptance Criteria:
| Concentration (% of Target) | Injection 1 (Peak Area) | Injection 2 (Peak Area) | Injection 3 (Peak Area) | Average Peak Area |
| 50% | 498,500 | 501,200 | 499,800 | 499,833 |
| 75% | 752,100 | 749,500 | 753,000 | 751,533 |
| 100% | 1,001,500 | 1,005,000 | 1,002,300 | 1,002,933 |
| 125% | 1,255,000 | 1,249,800 | 1,253,400 | 1,252,733 |
| 150% | 1,503,200 | 1,506,700 | 1,501,900 | 1,503,933 |
| Regression Analysis | Result | Acceptance Criterion | ||
| Correlation Coefficient (r) | 0.9998 | ≥ 0.999 | ||
| Y-Intercept | 1,200 | Should be insignificant relative to 100% response |
Range
-
Expertise & Causality: The range is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of linearity, accuracy, and precision.[4][5] It is not determined by a separate experiment but is confirmed by the data from the linearity, accuracy, and precision studies.
Accuracy
-
Expertise & Causality: Accuracy measures the closeness of the test results obtained by the method to the true value. It is typically assessed using a recovery study by spiking a placebo matrix with known amounts of the analyte. This parameter confirms that the method is free from significant systematic error.
-
Experimental Protocol:
-
Prepare Spiked Samples: Prepare samples in triplicate at a minimum of three concentration levels across the specified range (e.g., 80%, 100%, and 120% of the target concentration) by spiking the placebo with a known quantity of the analyte.
-
Analysis: Analyze the spiked samples using the method.
-
Evaluation: Calculate the percent recovery for each sample using the formula: (Measured Concentration / Theoretical Concentration) * 100.
-
-
Data Presentation & Acceptance Criteria:
| Level | Theoretical Conc. (mg/mL) | Measured Conc. (mg/mL) | Recovery (%) |
| 80% (n=3) | 0.80 | 0.79, 0.81, 0.80 | 98.8, 101.3, 100.0 |
| 100% (n=3) | 1.00 | 1.01, 0.99, 1.00 | 101.0, 99.0, 100.0 |
| 120% (n=3) | 1.20 | 1.19, 1.21, 1.22 | 99.2, 100.8, 101.7 |
| Statistic | Result | Acceptance Criterion | |
| Average Recovery | 100.2% | 98.0% - 102.0% | |
| RSD of Recovery | < 2.0% | ≤ 2.0% |
Precision
-
Expertise & Causality: Precision expresses the closeness of agreement among a series of measurements from the same homogeneous sample under the prescribed conditions. It is evaluated at two levels:
-
Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval of time.
-
Intermediate Precision: Precision within the same laboratory, but considers variations such as different days, different analysts, or different equipment.
-
-
Experimental Protocol:
-
Repeatability: Prepare six independent samples at 100% of the target concentration. Have one analyst analyze them on the same day with the same equipment.
-
Intermediate Precision: Have a second analyst repeat the experiment on a different day, or using a different instrument.
-
Evaluation: Calculate the mean, standard deviation, and Relative Standard Deviation (RSD) for each set of six samples. Compare the results between the two sets.
-
-
Data Presentation & Acceptance Criteria:
| Precision Level | Analyst / Day | Assay Results (% of Label Claim) | Mean | RSD (%) |
| Repeatability | Analyst 1 / Day 1 | 99.5, 100.2, 99.8, 100.5, 100.1, 99.9 | 100.0 | 0.35% |
| Intermediate | Analyst 2 / Day 2 | 100.8, 101.0, 100.3, 100.7, 101.2, 100.5 | 100.7 | 0.36% |
| Acceptance Criterion | RSD ≤ 2.0% |
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
-
Expertise & Causality:
-
LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[6] These are critical for impurity analysis and are typically determined based on the signal-to-noise ratio or the standard deviation of the response and the slope of the calibration curve.
-
-
Experimental Protocol (Signal-to-Noise Approach):
-
Determine S/N: Analyze a series of solutions with decreasing concentrations of the analyte.
-
LOD: Find the concentration that yields a signal-to-noise ratio of approximately 3:1.
-
LOQ: Find the concentration that yields a signal-to-noise ratio of approximately 10:1.
-
Confirmation: For the LOQ, inject multiple preparations at this concentration to confirm that acceptable precision and accuracy can be achieved.
-
Robustness
-
Expertise & Causality: Robustness measures the method's capacity to remain unaffected by small, but deliberate, variations in method parameters.[4] This provides an indication of its reliability during normal usage and is crucial for transferring the method between laboratories.
-
Experimental Protocol:
-
Identify Parameters: Select critical method parameters to vary (e.g., pH of mobile phase ±0.2 units, column temperature ±5°C, mobile phase composition ±2%).
-
Analysis: Analyze a standard solution while making these small, deliberate changes to the method parameters.
-
Evaluation: Assess the impact of these changes on system suitability parameters (e.g., peak retention time, tailing factor, resolution). The results should remain within the established system suitability criteria.
-
Conclusion
The validation of an analytical method for 3-Isopropoxy-2-(methylamino)propan-1-ol is a systematic process that underpins the reliability of all data generated for quality control and regulatory submission. The choice between HPLC and GC depends on the specific requirements of the analysis, available equipment, and tolerance for procedures like derivatization. Regardless of the chosen technique, a comprehensive validation study grounded in the principles of ICH Q2(R1) is non-negotiable. By understanding the scientific rationale behind each validation parameter and executing detailed experimental protocols, researchers can build a robust, reliable, and defensible analytical method that ensures product quality and patient safety.
References
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A Senior Application Scientist's Guide to Bioassay Validation for Novel Beta-Blocker Candidates
This guide provides an in-depth comparison of bioassay methodologies for the validation of novel beta-blocker candidates. Designed for researchers and drug development professionals, it moves beyond procedural lists to explain the causality behind experimental choices, ensuring a robust and scientifically sound validation package. Every protocol is presented as a self-validating system, grounded in authoritative regulatory standards to ensure data integrity and trustworthiness.
The Pharmacology of Beta-Blockade: More Than Simple Antagonism
Beta-adrenergic receptors (β-ARs) are G-protein coupled receptors (GPCRs) that mediate the physiological effects of catecholamines like epinephrine and norepinephrine.[1][2] The heart predominantly expresses β1-ARs, while β2-ARs are widespread, notably in the lungs and vascular smooth muscle.[1] The classical view of a beta-blocker is a competitive antagonist that prevents catecholamine binding, thereby inhibiting the Gs-protein-mediated signaling cascade. This blockade reduces the production of the second messenger cyclic adenosine monophosphate (cAMP), leading to decreased heart rate, contractility, and blood pressure.[1][2]
However, modern pharmacology recognizes a more complex picture. GPCRs can also signal independently of G-proteins through β-arrestin pathways.[3][4] Some ligands may antagonize the G-protein pathway while simultaneously stimulating the β-arrestin pathway, a phenomenon known as "biased agonism."[3] This has profound therapeutic implications, as β-arrestin signaling can be cardioprotective.[3][[“]] A comprehensive validation strategy must therefore employ assays that can dissect these distinct signaling outcomes.
Caption: Beta-Adrenergic Receptor Signaling Pathways.
The Regulatory Framework: Adhering to Global Standards
The validation of any bioanalytical method is not merely good practice; it is a regulatory necessity. The International Council for Harmonisation (ICH) M10 guideline provides a globally harmonized framework for bioanalytical method validation, which has been adopted by major regulatory bodies including the FDA and EMA.[6][7][8][9] Adherence to these principles ensures that the data generated are reliable and suitable for supporting regulatory decisions.[6][10]
The core objective of validation is to demonstrate that an assay is fit for its intended purpose.[10] This is achieved by evaluating a set of key performance characteristics.
Table 1: Core Bioassay Validation Parameters Based on ICH M10
| Parameter | Definition & Purpose | Typical Acceptance Criteria (for QC samples) |
| Accuracy | The closeness of the determined value to the nominal or known true value.[7] It assesses systematic error. | Mean concentration within ±15% of nominal value (±20% at the Lower Limit of Quantification, LLOQ).[11] |
| Precision | The closeness of agreement among a series of measurements from the same homogeneous sample.[7] It assesses random error and is reported as coefficient of variation (%CV). | %CV should not exceed 15% (20% at the LLOQ).[11] |
| Specificity | The ability of the assay to unequivocally assess the analyte in the presence of components that may be expected to be present.[12] For beta-blockers, this includes testing against related compounds or endogenous ligands. | The signal from a blank sample should not be more than 20% of the LLOQ signal.[11] |
| Linearity & Range | The ability to elicit results that are directly proportional to the concentration of the analyte within a given range.[12] The range is the interval between the upper (ULOQ) and lower (LLOQ) quantification limits. | The calibration curve should have a correlation coefficient (r²) ≥ 0.99. At least 75% of calibrators must be within ±15% of their nominal value (±20% at LLOQ).[13] |
| Robustness | A measure of the assay's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.[12] | No predefined criteria; demonstrates reliability through controlled changes (e.g., different analyst, incubation time). |
A Comparative Guide to Primary Bioassays
The characterization of a novel beta-blocker requires a multi-faceted approach, typically involving two distinct categories of assays: binding assays that measure the physical interaction with the receptor, and functional assays that quantify the subsequent biological response.[14][15]
Binding Assays: Quantifying Affinity (Kd, Ki)
Binding assays are fundamental for determining if and how strongly a candidate compound interacts with the β-AR target. They are the gold standard for measuring a ligand's affinity.[16]
Comparison of Binding Assay Formats
| Feature | Radioligand Binding Assay (RBA) | TR-FRET Binding Assay |
| Principle | A radiolabeled ligand competes with the unlabeled test compound for receptor binding. Separation of bound/unbound ligand is required.[17] | A lanthanide-labeled receptor and a fluorescently-labeled ligand are used. Binding brings them into proximity, causing energy transfer (FRET). |
| Primary Output | Affinity (Ki), Receptor Density (Bmax)[16][18] | Affinity (Ki) |
| Pros | High sensitivity, considered the "gold standard," can determine receptor density (Bmax).[16][17] | Homogeneous (no-wash) format, high-throughput, no radioactive waste.[15] |
| Cons | Requires radioactive materials and specialized disposal, labor-intensive filtration steps, lower throughput.[17] | Potential for compound interference with fluorescence, requires specific labeled reagents. |
Experimental Protocol: Competitive Radioligand Binding Assay
This protocol outlines the determination of a test compound's binding affinity (Ki) for the β1-adrenergic receptor.
Objective: To determine the concentration of the test compound that inhibits 50% of specific binding of a known radioligand (IC50), and to calculate the inhibitory constant (Ki).
Materials:
-
Cell membranes from a stable cell line overexpressing human β1-AR.
-
Radioligand: [3H]-Dihydroalprenolol ([3H]-DHA), a non-selective β-AR antagonist.
-
Non-specific binding control: Propranolol (10 µM).
-
Assay Buffer: Tris-HCl (50 mM, pH 7.4) with 5 mM MgCl2.
-
Test compounds (novel beta-blocker candidates).
-
Glass fiber filter mats and a cell harvester.
-
Scintillation cocktail and a liquid scintillation counter.
Methodology:
-
Preparation: Thaw β1-AR membranes on ice. Dilute the membranes in ice-cold Assay Buffer to a final concentration of 10-20 µg protein per well.
-
Compound Plating: Prepare serial dilutions of the test compounds (e.g., 11 points, 1:3 dilution starting from 100 µM).
-
Assay Setup (in a 96-well plate):
-
Total Binding: Add 50 µL Assay Buffer, 50 µL [3H]-DHA (at a final concentration near its Kd, e.g., 1 nM), and 100 µL of diluted membranes.
-
Non-Specific Binding (NSB): Add 50 µL Propranolol (10 µM final), 50 µL [3H]-DHA, and 100 µL of membranes.
-
Competition Binding: Add 50 µL of each test compound dilution, 50 µL [3H]-DHA, and 100 µL of membranes.
-
-
Incubation: Incubate the plate at room temperature for 90-120 minutes with gentle agitation to reach binding equilibrium.
-
Harvesting: Rapidly separate bound from free radioligand by vacuum filtration through glass fiber filters using a cell harvester. Wash the filters 3-4 times with ice-cold Assay Buffer.
-
Quantification: Place the filter discs into scintillation vials, add scintillation cocktail, and count the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.
-
Data Analysis:
-
Calculate Specific Binding = Total Binding (CPM) - Non-Specific Binding (CPM).
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Fit the data to a sigmoidal dose-response curve (variable slope) to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[19]
-
Functional Assays: Measuring Biological Response (EC50, IC50)
Functional assays are essential to determine whether a compound acts as an antagonist, agonist, or partial agonist.[14] They provide data on a compound's potency (EC50/IC50) and efficacy (% response relative to a full agonist).
Comparison of Functional Assay Formats
| Feature | cAMP Accumulation Assay | β-Arrestin Recruitment Assay |
| Principle | Measures the change in intracellular cAMP levels following receptor stimulation. For antagonists, this involves measuring the inhibition of an agonist-induced cAMP increase.[20][21] | Measures the translocation of β-arrestin protein to the activated receptor, often using enzyme complementation or resonance energy transfer (BRET/FRET).[4] |
| Primary Output | Potency (IC50 for antagonists), Efficacy | Potency (EC50), Efficacy |
| Pros | Directly measures the canonical Gs-protein signaling pathway, highly relevant for beta-blockers.[1][22] | Can identify biased ligands, provides information on a distinct signaling pathway, high-throughput.[3][4] |
| Cons | May miss compounds with biased activity towards the β-arrestin pathway. | Does not measure the primary G-protein pathway responsible for many of the desired therapeutic effects of beta-blockers. |
Experimental Protocol: HTRF-Based cAMP Functional Assay
This protocol describes how to measure the antagonist effect of a novel beta-blocker candidate on agonist-induced cAMP production.
Objective: To determine the potency (IC50) of a test compound in blocking the isoproterenol (a full β-AR agonist)-induced increase in intracellular cAMP.
Materials:
-
A stable cell line expressing the target β-AR (e.g., HEK293 or CHO cells).
-
Isoproterenol (agonist).
-
Test compounds (novel beta-blocker candidates).
-
HTRF (Homogeneous Time-Resolved Fluorescence) cAMP detection kit (containing a cAMP-d2 acceptor and an anti-cAMP-cryptate donor).
-
Cell culture medium, stimulation buffer.
-
A plate reader capable of HTRF detection.
Methodology:
-
Cell Plating: Seed cells into a 384-well plate at an appropriate density and incubate overnight to form a monolayer.
-
Compound Preparation: Prepare serial dilutions of the test compounds in stimulation buffer. Also prepare a dilution of isoproterenol at a concentration that elicits 80% of its maximal response (EC80).
-
Antagonist Incubation: Remove cell culture medium and add the diluted test compounds to the cells. Incubate for 15-30 minutes at 37°C.
-
Agonist Stimulation: Add the EC80 concentration of isoproterenol to all wells except the negative control (buffer only). Incubate for 30 minutes at 37°C to stimulate cAMP production.
-
Cell Lysis & Detection: Lyse the cells and perform the HTRF detection steps according to the kit manufacturer's instructions. This involves adding the cAMP-d2 and anti-cAMP-cryptate reagents sequentially.
-
Measurement: After a final incubation period (typically 60 minutes at room temperature), read the plate on an HTRF-compatible reader at 665 nm and 620 nm.
-
Data Analysis:
-
Calculate the 665/620 signal ratio for each well.
-
Normalize the data: Set the signal from the isoproterenol-only wells as 100% stimulation and the signal from the buffer-only wells as 0% stimulation.
-
Plot the percent inhibition against the log concentration of the test compound.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which represents the potency of the beta-blocker candidate.
-
Integrated Validation Strategy
A robust validation package relies on an integrated strategy that combines different assay formats to build a comprehensive pharmacological profile. The workflow should be logical and iterative, ensuring that each step validates the next.
Caption: A Lifecycle Approach to Bioassay Validation.
Table 2: Comparative Summary of Bioassay Platforms
| Assay Type | Primary Question Answered | Key Parameter | Throughput | Physiological Relevance |
| Radioligand Binding | Does it bind? How tightly? | Affinity (Ki) | Low to Medium | Low (measures direct interaction only) |
| TR-FRET Binding | Does it bind? How tightly? | Affinity (Ki) | High | Low (measures direct interaction only) |
| cAMP Functional | Does it block the canonical G-protein signal? How potently? | Potency (IC50) | High | High (measures primary therapeutic pathway) |
| β-Arrestin Functional | Does it affect the non-canonical pathway? Is it biased? | Potency (EC50) | High | High (evaluates modern pharmacological concepts) |
Conclusion
Validating bioassays for novel beta-blocker candidates is a rigorous, multi-step process that forms the bedrock of a successful drug discovery program. It requires more than just following a protocol; it demands a deep understanding of the underlying pharmacology and the stringent expectations of regulatory bodies. By starting with high-affinity binding confirmed through assays like RBA or TR-FRET, and then elucidating the mechanism and potency through a suite of functional assays for both G-protein and β-arrestin pathways, researchers can build a comprehensive and trustworthy data package. This integrated approach, guided by the principles of the ICH M10, ensures that only the most promising and well-characterized candidates advance toward clinical development.
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Cheng, H., et al. (1990). and beta 2-adrenoceptor affinity of atenolol and metoprolol. A receptor-binding study performed with different radioligands in tissues from the rat, the guinea pig and man. Journal of Pharmacology and Experimental Therapeutics. [Link]
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Boster Bio. Adrenergic Receptor beta2 Colorimetric Cell-Based ELISA Kit. [Link]
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Innoprot. beta2 adrenoceptor Assay. [Link]
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Mattingly, A. E., et al. (2024). Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart. Methods in Molecular Biology. [Link]
-
MDPI. (2021). Beta 2 Adrenergic Receptor Antagonist Propranolol and Opioidergic Receptor Antagonist Naltrexone Produce Synergistic Effects on Breast Cancer Growth Prevention. [Link]
-
G-protein-coupled receptors (GPCRs), also known as seven transmembrane receptors, are the largest family of cell surface receptors in eukaryotes. Recent progress in assays for GPCR drug discovery. [Link]
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PubMed. (1983). Effect of different beta-blocking agents on an in vitro model of ventricular automaticity. [Link]
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PubMed. (2008). Evaluation of in vitro biotransformation of propranolol with HPLC, MS/MS, and two bioassays. [Link]
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Khan, M., et al. (2014). Relative Quantification of Beta-Adrenergic Receptor in Peripheral Blood Cells Using Flow Cytometry. Cytometry Part B: Clinical Cytometry. [Link]
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Kaza, M., et al. (2019). Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse?. Journal of Pharmaceutical and Biomedical Analysis. [Link]
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U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]
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Parto, K., et al. (2024). Application of UHPLC-QqQ-MS/MS Method for Quantification of Beta-Adrenergic Blocking Agents (β-Blockers) in Human Postmortem Specimens. Molecules. [Link]
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ACS Omega. (2024). Novel Properties of Old Propranolol: Assessment of Antiglycation Activity through In Vitro and In Silico Approaches. [Link]
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Rockman, H. A. (2008). Beta blocker specificity: a building block toward personalized medicine. Journal of Clinical Investigation. [Link]
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Swanson, S. J., et al. (2013). Biological Assay Qualification Using Design of Experiments. BioProcess International. [Link]
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ResolveMass Laboratories Inc. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. [Link]
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ResearchGate. (2019). Supplementary material Bioanalytical method validation: new FDA Guidance vs. EMA Guideline. Better or worse?. [Link]
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European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link]
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Kukin, M. L., et al. (2011). Beta-Blockers and Oxidative Stress in Patients with Heart Failure. Heart Failure Clinics. [Link]
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CASSS. Bioassay Workshop Introduction to Bioassay Development. [Link]
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Journal of Clinical and Basic Cardiology. (1998). Pharmacological properties of beta-adrenoceptor blocking drugs. [Link]
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Comparative Guide: Establishing Limit of Detection (LOD) and Quantification (LOQ)
Part 1: Executive Summary & Strategic Framework
In analytical chemistry, the Limit of Detection (LOD) and Limit of Quantification (LOQ) are often treated as mere calculations—boxes to check for regulatory submission. This is a fundamental error. As a Senior Application Scientist, I define these parameters not as static numbers, but as functional limits of reliability .
-
LOD (Detection): The point where a signal is statistically distinguishable from background noise (Presence vs. Absence).
-
LOQ (Quantification): The point where a signal can be quantified with acceptable accuracy and precision (Measurement vs. Estimation).[1]
The Core Conflict: Many researchers calculate a theoretical LOQ (e.g., using signal-to-noise) but fail to verify it experimentally. A calculated LOQ is a hypothesis; it only becomes a valid limit when proven by precision data (CV/RSD).
This guide compares the three primary industry-standard methodologies (ICH Q2(R2), USP <1225>, FDA BMV) and provides a rigorous, self-validating protocol for the most robust approach: the Calibration Curve Statistical Method .
Part 2: Comparative Analysis of Methodologies
There is no "one size fits all." The choice of method depends on your instrumentation (e.g., HPLC-UV vs. LC-MS/MS) and the regulatory context.
Table 1: Methodological Comparison
| Feature | Signal-to-Noise (S/N) | SD of Response & Slope (Calibration) | Precision-Based (FDA Bioanalytical) |
| Primary Use Case | Chromatography with distinct baseline noise (HPLC-UV, GC-FID). | Modern instrumentation (LC-MS, ICP-MS) or methods with no baseline noise. | Bioanalysis (PK/PD studies) in complex matrices (Plasma, Urine).[2] |
| Basis of Calculation | Ratio of peak height to baseline noise amplitude. | Statistical relationship between standard deviation ( | Empirical. The lowest standard with acceptable accuracy/precision. |
| Formula | LOD | LOD = | N/A (Defined by %CV and %RE). |
| Pros | Intuitive; quick visual confirmation; historically accepted. | Objective; removes "analyst bias" in measuring noise; accounts for regression error. | Real-world proof of performance; "Fit-for-Purpose." |
| Cons | Subjective (where do you measure noise?); useless in digital filtering/MS. | Requires careful regression analysis (weighted vs. unweighted); can overestimate sensitivity. | Resource intensive (requires many replicates). |
| Verdict | Legacy Standard. Good for quick checks. | Analytical Gold Standard. Best for GMP release testing. | Bioanalytical Gold Standard. Required for clinical trials. |
Part 3: The "Gold Standard" Protocol (SD of Response & Slope)
While S/N is common, the Calibration Curve Method is scientifically superior for instrumental analysis because it quantifies the uncertainty of the calibration line itself.
The Self-Validating System: This protocol does not stop at calculation. It enforces a "Verification Loop" (Step 4) to ensure the calculated values are real.
Phase 1: Experimental Design
-
Preparation: Prepare a blank matrix and a series of calibration standards (minimum 6 levels) in the expected low-concentration range.
-
Expert Insight: Do not use your high-level assay standards. If your target is 1 ppm, your curve should range from 0.05 ppm to 2.0 ppm.
-
-
Replication: Inject each standard in triplicate. This provides the degrees of freedom necessary for robust statistics.
Phase 2: Calculation (The Approach)
We use the ICH Q2(R1/R2) formula:
Where:
Choice of
-
Option A (SD of Blank): Run 10 blanks, calculate SD. (Risk: Underestimates matrix effects).
-
Option B (SD of Intercept): Use the standard error of the y-intercept from the regression line.[4] (Recommended for linearity).
-
Option C (Residual SD): Use the Standard Error of the Estimate (
) from the regression. (Best for overall curve fit).
Phase 3: The Calculation Workflow
-
Plot Concentration (
) vs. Response ( ). -
Perform Linear Regression to get the equation:
. -
Extract the Slope (
) . -
Extract the Standard Error of the Y-Intercept (
) (available in Excel LINEST function or statistical software). -
Calculate:
Phase 4: The Verification (The "Crucible")
STOP. Do not report the numbers from Phase 3 yet. They are theoretical.
-
Prepare 6 independent samples at the calculated
concentration. -
Analyze them.[4]
-
Acceptance Criteria:
-
Precision: %RSD
10% (or 20% for bioanalysis). -
Accuracy: Mean recovery 80–120% of nominal.
-
Signal: Visually distinguishable from the blank.
-
-
Fail? If %RSD > Limit, increase concentration and repeat.
-
Pass? This is your Verified LOQ .
Part 4: Data Presentation & Visualization
Table 2: Example Data Simulation (HPLC Assay)
Scenario: Comparing Calculation vs. Verification for Impurity X.
| Parameter | S/N Method (Estimated) | Calibration Method (Calculated) | Verified Method (Final) |
| Input Data | Noise height: 0.05 mAU | Slope ( | n=6 Replicates at 0.08 ppm |
| LOD | 0.02 ppm (S/N 3:1) | 0.026 ppm ( | 0.03 ppm (Confirmed) |
| LOQ | 0.05 ppm (S/N 10:1) | 0.080 ppm ( | 0.10 ppm |
| Precision at LOQ | 25% RSD (Fail) | 18% RSD (Marginal) | 4.5% RSD (Pass) |
| Conclusion | Underestimated risk. | Closer, but theoretical. | Robust & Defensible.[7] |
Visualization 1: The Concept of Detection
This diagram illustrates the statistical relationship between the Noise Floor, LOD, and LOQ.[4]
Caption: Progression from noise to reliable quantification. LOD is the threshold of presence; LOQ is the threshold of accuracy.
Visualization 2: The Self-Validating Workflow
This diagram outlines the decision tree for establishing a verified LOQ.
Caption: The iterative process of moving from a theoretical calculation to a verified, defensible LOQ.
References
-
ICH Q2(R2) . Validation of Analytical Procedures. International Council for Harmonisation. (2023).[8] [Link]
-
FDA . Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration.[2][7][9] (2018).[2][9][10][11][12] [Link]
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Safety Operating Guide
A Comprehensive Guide to Personal Protective Equipment for Handling 3-Isopropoxy-2-(methylamino)propan-1-ol
Hazard Assessment and Engineering Controls: The First Line of Defense
Before handling 3-Isopropoxy-2-(methylamino)propan-1-ol, a thorough risk assessment is crucial. Given its chemical structure, we must assume it may be corrosive and irritating to the skin, eyes, and respiratory system.[1][2][3] The primary method for mitigating exposure should always be engineering controls.
-
Chemical Fume Hood: All work with this compound should be conducted in a properly functioning chemical fume hood to minimize the inhalation of any vapors or aerosols.[2][4]
-
Ventilation: Ensure adequate general laboratory ventilation to supplement the local exhaust of the fume hood.[1][5]
-
Emergency Equipment: An eyewash station and safety shower must be readily accessible and in close proximity to the workstation.[2]
Personal Protective Equipment (PPE): Your Essential Barrier
The following PPE is mandatory when handling 3-Isopropoxy-2-(methylamino)propan-1-ol. The selection of specific PPE is based on the potential for this compound to cause skin and eye damage, as indicated by data on similar aminopropanols.[1][2][5][6]
Eye and Face Protection
Direct contact with the eyes can cause serious damage, potentially leading to blindness.[2][7]
-
Chemical Splash Goggles: Wear tightly fitting chemical splash goggles that conform to EN 166 (EU) or NIOSH (US) standards.[1][5][6]
-
Face Shield: For procedures with a higher risk of splashing, such as transferring large volumes or working with heated solutions, a full-face shield should be worn in addition to safety goggles.[5]
Skin Protection
Skin contact may cause irritation or chemical burns.[2][7]
-
Gloves: Handle with chemical-resistant gloves. Nitrile or neoprene gloves are generally recommended for handling aminopropanols. Always inspect gloves for any signs of degradation or perforation before use. Use proper glove removal technique to avoid skin contact.[1][5][8]
-
Laboratory Coat: A flame-resistant lab coat should be worn to protect against splashes and spills.
-
Protective Clothing: For larger scale operations, consider impervious clothing or a chemical-resistant apron.[1]
Respiratory Protection
While working in a fume hood should prevent significant inhalation, respiratory protection may be necessary in certain situations.
-
Respirator: If engineering controls are insufficient or during an emergency situation such as a large spill, a full-face respirator with appropriate cartridges (e.g., for organic vapors and ammonia/methylamine) should be used.[1][4][5] All respirator use must be in accordance with a comprehensive respiratory protection program.
The following table summarizes the recommended PPE for various laboratory tasks involving 3-Isopropoxy-2-(methylamino)propan-1-ol:
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing/Measuring | Chemical Splash Goggles | Chemical-Resistant Gloves | Lab Coat | Not generally required in a fume hood |
| Mixing/Dissolving | Chemical Splash Goggles | Chemical-Resistant Gloves | Lab Coat | Not generally required in a fume hood |
| Heating/Refluxing | Chemical Splash Goggles & Face Shield | Chemical-Resistant Gloves | Lab Coat | Recommended if vapors are generated |
| Large-Scale Transfers | Chemical Splash Goggles & Face Shield | Chemical-Resistant Gloves | Chemical-Resistant Apron | Recommended |
| Spill Cleanup | Chemical Splash Goggles & Face Shield | Double-Layered Chemical-Resistant Gloves | Chemical-Resistant Suit | Required (Full-face respirator) |
Procedural Guidance: Safe Handling and Disposal
Adherence to standard operating procedures is critical for minimizing risk.
Handling Procedures
-
Preparation: Before starting work, ensure all necessary PPE is available and in good condition. Have all necessary reagents and equipment within the fume hood.
-
During Handling: Avoid contact with skin and eyes.[1] Do not eat, drink, or smoke in the laboratory.[2] Wash hands thoroughly after handling the compound.[5]
-
Storage: Store the compound in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as acids and oxidizing agents.[4]
Spill and Emergency Procedures
In the event of a spill or exposure:
-
Skin Contact: Immediately remove all contaminated clothing and rinse the affected area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[2][5]
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[6]
-
Spill: Evacuate the area. For small spills, absorb with an inert material (e.g., sand, vermiculite) and place in a suitable container for disposal. For large spills, contact your institution's environmental health and safety department.[5][9]
Disposal Plan
-
Waste Chemical: Dispose of 3-Isopropoxy-2-(methylamino)propan-1-ol as hazardous waste in accordance with local, state, and federal regulations. Do not allow the product to enter drains.[5]
-
Contaminated PPE: All disposable PPE, such as gloves, should be disposed of as hazardous waste. Reusable PPE should be thoroughly decontaminated before reuse.
Visualization of PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.
Caption: PPE selection workflow based on task risk assessment.
References
-
Cole-Parmer. (2005, October 3). Material Safety Data Sheet - 3-Amino-1-Propanol, 99%. Retrieved from [Link]
-
Cole-Parmer. (2016, February 8). SAFETY DATA SHEET. Retrieved from [Link]
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
